3-Methoxy-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-04-8 | |
| Record name | Methoxymethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Methoxy-5-methylaniline (CAS: 66584-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylaniline, with the CAS registry number 66584-31-4, is an aromatic amine derivative.[1] Its chemical structure, featuring a methoxy and a methyl group on the aniline ring, makes it a valuable intermediate and building block in organic synthesis. This compound is particularly noted for its application in the preparation of more complex molecules with potential therapeutic properties, such as sulphonamides and aryl amines with antitubercular activity.[1] Additionally, some research suggests that derivatives of this compound may possess antimicrobial and antifungal properties.[2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, safety and handling information, and its applications in research and development.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66584-31-4 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point | 150-152 °C (at 22 Torr) | [1] |
| pKa (Predicted) | 4.30 ± 0.10 | [2] |
| Appearance | Yellow crystalline solid | [2] |
Synonyms: 3-Methoxy-5-methylphenylamine, 3-Methoxy-5-methylbenzenamine.[1][2]
Synthesis
Based on established methods for analogous compounds, such as the synthesis of 3-methoxy-2-methylaniline via the reduction of 2-methyl-3-nitroanisole, a plausible experimental protocol is outlined below.[3]
Proposed Experimental Protocol: Reduction of 1-methoxy-3-methyl-5-nitrobenzene
Disclaimer: This is a representative protocol based on similar reactions and should be adapted and optimized under appropriate laboratory conditions.
Reaction Scheme:
References
An In-depth Technical Guide to 3-Methoxy-5-methylaniline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylaniline, also known as 3-amino-5-methylanisole, is an aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring methoxy and methyl groups meta to the amino functionality, influences its reactivity and makes it a valuable intermediate in the preparation of a variety of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental considerations for its synthesis, purification, and handling.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-5-methylanisole, 5-Methyl-m-anisidine |
| CAS Number | 66584-31-4[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Appearance | Clear Brown Oil |
| Property | Value |
| Melting Point | 46-47 °C |
| Boiling Point | 150-152 °C at 22 Torr |
| Density (Predicted) | 1.039 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. |
| pKa (Predicted) | 4.30 ± 0.10 |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes, with a common method being the reduction of the corresponding nitro compound, 3-methoxy-5-methylnitrobenzene.
Experimental Protocol: Synthesis via Reduction of 3-Methoxy-5-methylnitrobenzene
This protocol outlines a general procedure for the reduction of a nitroaromatic compound to an aniline, which can be adapted for the synthesis of this compound.
Materials:
-
3-Methoxy-5-methylnitrobenzene
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-methoxy-5-methylnitrobenzene (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of 5% Pd/C (typically 5-10 mol%).
-
The reaction vessel is then placed under a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Purification by Column Chromatography
Purification of the crude product can be effectively achieved using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain purified this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
-
A singlet for the methoxy (–OCH₃) protons around 3.8 ppm.
-
A singlet for the methyl (–CH₃) protons around 2.3 ppm.
-
A broad singlet for the amine (–NH₂) protons.
-
Three aromatic protons in the region of 6.2-7.2 ppm, appearing as distinct multiplets or singlets depending on the coupling.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be estimated based on the effects of the substituents on the aromatic ring.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the amino group, with the methoxy and methyl groups influencing the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para-director in electrophilic aromatic substitution reactions. However, due to the meta-positioning of the methoxy and methyl groups relative to the amino group, the substitution pattern will be directed to the positions ortho and para to the amino group. The methoxy group is also an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The interplay of these directing effects will determine the final product distribution in reactions such as halogenation, nitration, and sulfonation.
Caption: Possible sites of electrophilic attack on this compound.
Diazotization
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups through Sandmeyer and related reactions.
Stability and Storage
This compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. It is sensitive to air and light.
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment.
Applications in Research and Drug Development
This compound is a valuable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. Its derivatives have been investigated for a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery programs. For example, aniline derivatives are used in the preparation of sulphonamides and aryl amines as potential antitubercular agents.
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The information on its synthesis, purification, reactivity, and handling is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into its biological activities and the development of novel synthetic applications will continue to highlight the importance of this versatile chemical intermediate.
References
An In-depth Technical Guide to 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Methoxy-5-methylaniline, a key intermediate in organic synthesis.
Molecular Structure and Properties
This compound, with the empirical formula C₈H₁₁NO, is an aromatic amine. The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and an amino group (-NH₂).
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| CAS Number | 66584-31-4 | [2] |
| Melting Point | 46 °C | [2] |
| SMILES | Nc1cc(C)cc(OC)c1 | [1] |
| InChI Key | DYPGTLUYQZIULN-UHFFFAOYSA-N |
Molecular Visualization
The following diagram illustrates the two-dimensional structure of this compound.
Caption: 2D structure of this compound.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex organic molecules. A common application involves its use as a nucleophile in substitution reactions.
Illustrative Experimental Protocol: Synthesis of a Substituted Aniline Derivative
The following is a representative protocol for a nucleophilic aromatic substitution reaction, a common application for aniline derivatives like this compound. This protocol is adapted from established procedures for similar compounds.
Reaction Scheme:
Caption: General workflow for a nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-fluoronitrobenzene) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.
This protocol serves as a general guideline. Reaction conditions, including solvent, base, and temperature, may require optimization for specific substrates.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-methoxy-5-methylnitrobenzene.
References
Spectroscopic Profile of 3-Methoxy-5-methylaniline: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 3-Methoxy-5-methylaniline. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Introduction
This compound is an aniline derivative with applications in the synthesis of various organic compounds, including potential antitubercular agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development. Due to the limited availability of published experimental spectra in public databases, this guide provides predicted data to serve as a reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be used as a reference for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.3 - 6.5 | Singlet | 1H | Aromatic C2-H |
| 6.2 - 6.4 | Singlet | 1H | Aromatic C4-H |
| 6.1 - 6.3 | Singlet | 1H | Aromatic C6-H |
| 3.7 - 3.9 | Singlet | 2H | -NH₂ |
| 3.75 | Singlet | 3H | -OCH₃ |
| 2.25 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 160 - 162 | Aromatic C3-O |
| 147 - 149 | Aromatic C1-N |
| 139 - 141 | Aromatic C5-C |
| 106 - 108 | Aromatic C4 |
| 105 - 107 | Aromatic C6 |
| 99 - 101 | Aromatic C2 |
| 54 - 56 | -OCH₃ |
| 21 - 23 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch |
| 1600 - 1620 | Strong | N-H scissoring |
| 1580 - 1600 | Strong | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Strong | C-N stretch |
| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 137 | High | Molecular Ion [M]⁺ |
| 122 | Medium | [M - CH₃]⁺ |
| 108 | High | [M - CHO]⁺ or [M - NCH₃]⁺ |
| 94 | Medium | [M - CH₃ - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for aromatic amines like this compound.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[1] For a typical ¹H NMR experiment, a 30° pulse is applied with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.
Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample can be prepared as a thin film between potassium bromide (KBr) plates if it is a liquid. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction (GC-MS). For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of this compound. Researchers are encouraged to obtain experimental data for verification and further in-depth studies.
References
Technical Guide: Physicochemical Properties of 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Methoxy-5-methylaniline (CAS No: 66584-31-4), a key intermediate in various chemical syntheses. This document outlines its physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physical Properties
The accurate determination of physical constants such as melting and boiling points is fundamental in verifying the identity and purity of a chemical compound.
Data Presentation
The experimentally determined and predicted physical properties of this compound are summarized in the table below for clear reference.
| Property | Value | Conditions |
| Melting Point | 46-47 °C | - |
| Boiling Point | 150-152 °C | at 22 Torr[1] |
| 257.7 °C | at 760 mmHg[2] | |
| Density | 1.039 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 4.30 ± 0.10 | Predicted[1] |
Experimental Protocols
Detailed methodologies for the determination of melting and boiling points are crucial for obtaining reliable and consistent data.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Capillary Tube Packing: Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).
-
Digital Apparatus: Place the capillary tube into the heating block of the digital melting point apparatus.
-
-
Heating: Begin heating the apparatus.
-
A rapid heating rate (10-20 °C/minute) can be used for a preliminary, approximate melting point.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil or a beaker of water on a hot plate)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in the heating bath. The liquid level in the bath should be above the liquid level in the test tube.
-
Heating: Gradually heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating and allow the apparatus to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.
References
Basicity and pKa value of 3-Methoxy-5-methylaniline
An In-depth Guide to the Basicity and pKa of 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Basicity and pKa in Anilines
Aniline, the simplest aromatic amine, is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton, but its availability is reduced due to delocalization into the benzene ring's π-system.[1] The basicity of substituted anilines, and thus the pKa of their conjugate acids (anilinium ions), is modulated by the electronic properties of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃), increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This leads to an increase in basicity and a higher pKa value.
-
Electron-Withdrawing Groups (EWGs) , such as nitro groups (-NO₂), decrease the electron density on the nitrogen, making the molecule less basic and lowering the pKa value.
The position of the substituent (ortho, meta, or para) is crucial as it determines whether inductive or resonance (mesomeric) effects dominate.
Electronic Effects in this compound
In this compound, both substituents are in the meta position relative to the amino group. This positioning is key to understanding their influence:
-
5-Methyl Group (-CH₃): The methyl group is an EDG primarily through a positive inductive effect (+I), which pushes electron density through the sigma bonds. This effect increases the electron density on the nitrogen, thereby increasing the basicity.
-
3-Methoxy Group (-OCH₃): The methoxy group has competing effects:
-
A negative inductive effect (-I) due to the high electronegativity of the oxygen atom, which withdraws electron density.
-
A positive resonance effect (+M) where the oxygen's lone pair can delocalize into the ring. However, from the meta position, the +M effect does not extend to the amino group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence from the methoxy group in this configuration, which tends to decrease basicity.[2][3]
-
The overall basicity of this compound is a result of the interplay between the base-strengthening +I effect of the methyl group and the base-weakening -I effect of the methoxy group.
Quantitative Analysis and pKa Estimation
A precise, experimentally verified pKa for this compound is not prominently published. However, we can estimate its value by comparing it to the pKa values of aniline and its mono-substituted derivatives.
| Compound | Structure | Substituent(s) | pKa of Conjugate Acid | Effect on Basicity vs. Aniline |
| Aniline | C₆H₅NH₂ | None | ~4.6 | Baseline |
| 3-Methylaniline (m-Toluidine) | CH₃C₆H₄NH₂ | 3-Methyl (+I) | 4.69[4] | Slightly Increased |
| 3-Methoxyaniline (m-Anisidine) | CH₃OC₆H₄NH₂ | 3-Methoxy (-I) | ~4.23[5][6][7][8][9] | Decreased |
| This compound | CH₃OC₆H₃(CH₃)NH₂ | 3-Methoxy (-I), 5-Methyl (+I) | ~4.3 - 4.5 (Estimated) | Slightly Decreased |
Table 1: Comparative pKa values of aniline and related compounds at 25°C.
Analysis: The pKa of 3-methylaniline (4.69) is slightly higher than that of aniline (~4.6), confirming the base-strengthening +I effect of the methyl group.[4] Conversely, the pKa of 3-methoxyaniline (~4.23) is lower than aniline's, demonstrating the dominance of the base-weakening -I effect of the meta-methoxy group.[5][6][7]
For this compound, the two effects will partially counteract each other. Given that the -I effect of the methoxy group causes a more significant pKa drop (approx. 0.37 units) than the +I effect of the methyl group causes a rise (approx. 0.09 units), it is predicted that the net effect will be a slight decrease in basicity compared to aniline. Therefore, the pKa value is estimated to be slightly higher than that of 3-methoxyaniline but lower than that of aniline, likely falling in the 4.3 to 4.5 range .
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Isomers of Methoxy-methylaniline for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methoxy-methylaniline, with a focus on their synthesis, characterization, and potential applications in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, comparative data, and insights into their biological relevance.
Introduction to Methoxy-methylaniline Isomers
Methoxy-methylaniline isomers are a class of aromatic compounds with the chemical formula C₈H₁₁NO. These molecules consist of a benzene ring substituted with a methoxy group (-OCH₃) and a methylamino group (-NHCH₃). The relative positions of these substituents on the aromatic ring give rise to several positional isomers, each with distinct physical, chemical, and biological properties. The primary isomers of interest are 2-methoxy-N-methylaniline, 3-methoxy-N-methylaniline, and 4-methoxy-N-methylaniline. Additionally, isomers where the methyl group is attached to the ring instead of the nitrogen atom, such as 4-methoxy-2-methylaniline, are also of significant interest in medicinal chemistry.
The strategic incorporation of methoxy and methylamino groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group, for instance, is prevalent in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability. This makes methoxy-methylaniline and its derivatives attractive scaffolds for the design of novel therapeutic agents.
Physicochemical and Spectroscopic Characteristics
A thorough understanding of the physicochemical and spectroscopic properties of each isomer is crucial for their identification, purification, and characterization. The following tables summarize the key quantitative data for the primary isomers of N-methyl-methoxyaniline and a related positional isomer.
Table 1: Physical Properties of Methoxy-methylaniline Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ortho | 2-Methoxy-N-methylaniline | 10541-78-3 | 137.18 | 30-34 | Not available |
| Meta | 3-Methoxy-N-methylaniline | 14318-66-2 | 137.18 | Not available | 239-240 |
| Para | 4-Methoxy-N-methylaniline | 5961-59-1 | 137.18 | 33-36 | 135-136 (at 19 mmHg) |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| 2-Methoxy-N-methylaniline | 6.95 (t, J = 7.6 Hz, 1H, Ar-H), 6.82 (d, J = 7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.87 (s, 3H, -NCH₃) |
| 3-Methoxy-N-methylaniline | 7.12 (t, J = 8.1 Hz, 1H, Ar-H), 6.31 (dd, J = 8.1, 2.3 Hz, 1H, Ar-H), 6.26 (dd, J = 8.0, 2.1 Hz, 1H, Ar-H), 6.19 (t, J = 2.2 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃), 2.85 (s, 3H, -NCH₃) |
| 4-Methoxy-N-methylaniline | 6.82 (d, J = 8.7 Hz, 2H, Ar-H), 6.60 (d, J = 8.6 Hz, 2H, Ar-H), 3.77 (s, 3H, -OCH₃), 2.81 (s, 3H, -NCH₃) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Isomer | δ (ppm), Assignment |
| 2-Methoxy-N-methylaniline | 147.9, 139.0, 121.3, 116.8, 111.9, 109.4, 55.2 (-OCH₃), 31.2 (-NCH₃) |
| 3-Methoxy-N-methylaniline | 160.7, 150.8, 129.8, 105.6, 102.2, 98.2, 55.0 (-OCH₃), 30.6 (-NCH₃) |
| 4-Methoxy-N-methylaniline | 152.1, 143.8, 115.0, 113.7, 55.9 (-OCH₃), 31.6 (-NCH₃) |
Infrared (IR) and Mass Spectrometry (MS) Data
Detailed peak lists for IR and MS are not consistently available across public databases. However, characteristic spectral features can be described:
-
IR Spectroscopy: All isomers will exhibit characteristic peaks for N-H stretching (around 3400 cm⁻¹, although this may be absent in highly pure N-methylated samples), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2800-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (typically a strong band around 1250 cm⁻¹). The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern of each isomer.
-
Mass Spectrometry: The electron ionization (EI) mass spectra of all isomers will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the position of the substituents. Common fragmentation pathways involve the loss of a methyl radical (M-15) from the N-methyl or methoxy group, and cleavage of the C-N bond.
Synthesis of Methoxy-methylaniline Isomers
Several synthetic routes are available for the preparation of methoxy-methylaniline isomers. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
N-Methylation of Anisidines
A common and straightforward method involves the N-methylation of the corresponding methoxyaniline (anisidine) isomer.
Caution: Dimethyl sulfate is toxic and carcinogenic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the respective anisidine isomer (e.g., 2-anisidine, 3-anisidine, or 4-anisidine) in a suitable solvent such as acetone or tetrahydrofuran.
-
Base Addition: Add an appropriate base, such as anhydrous potassium carbonate or sodium carbonate, to the solution.
-
Methylation: Cool the mixture in an ice bath and add dimethyl sulfate dropwise via the dropping funnel while stirring vigorously.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.
Reductive Amination of Anisaldehydes
Another approach involves the reductive amination of the corresponding methoxybenzaldehyde (anisaldehyde) with methylamine.
-
Imine Formation: In a round-bottom flask, dissolve the appropriate anisaldehyde isomer in a suitable solvent like methanol. Add a solution of methylamine (e.g., as a solution in methanol or an aqueous solution). Stir the mixture at room temperature for a few hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reduction of Nitroanisoles followed by N-Methylation
-
Reaction Setup: In a hydrogenation vessel, dissolve the appropriate nitroanisole isomer in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude anisidine.
-
N-Methylation: The resulting crude anisidine can then be N-methylated using one of the methods described above.
Applications in Drug Development
The methoxy-methylaniline scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of protein kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of methoxy-methylaniline have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Aberrant signaling through these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
Modulation of c-Myc Oncogenic Activity
The c-Myc oncoprotein is a transcription factor that is deregulated in a large proportion of human cancers. It plays a crucial role in cell growth, proliferation, and metabolism. Recent studies have explored phenoxy-N-phenylaniline derivatives, which share structural similarities with methoxy-methylanilines, as inhibitors of the c-Myc/Max dimerization and DNA binding, thereby downregulating c-Myc's transcriptional activity.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the potential of newly synthesized methoxy-methylaniline derivatives as anticancer agents, a common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methoxy-methylaniline derivatives) and a positive control (a known anticancer drug) in cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Conclusion
The isomers of methoxy-methylaniline represent a versatile and valuable class of compounds for researchers in organic synthesis and drug discovery. Their distinct physicochemical and spectroscopic properties allow for their specific identification and characterization. The synthetic routes to these isomers are well-established, providing a reliable supply for further investigation. The presence of the methoxy-methylaniline scaffold in molecules targeting key oncogenic signaling pathways, such as those driven by EGFR, VEGFR-2, and c-Myc, highlights their potential in the development of novel anticancer therapeutics. This guide provides a foundational resource to aid in the synthesis, characterization, and biological evaluation of this promising class of molecules.
References
Theoretical Calculations of 3-Methoxy-5-methylaniline Electronic Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Electronic and Spectroscopic Properties
The following tables summarize the hypothetical quantitative data for 3-Methoxy-5-methylaniline, which would be obtained from rigorous computational analysis. These values are essential for understanding the molecule's electronic behavior and reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.876 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.987 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.889 | eV |
| Ionization Potential (I) | 5.876 | eV |
| Electron Affinity (A) | 0.987 | eV |
| Global Hardness (η) | 2.445 | eV |
| Chemical Potential (μ) | -3.432 | eV |
| Electrophilicity Index (ω) | 2.408 | eV |
| Dipole Moment (μ) | 2.15 | Debye |
Table 2: Predicted Vibrational Frequencies of Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | 3450 |
| N-H Symmetric Stretch | -NH₂ | 3350 |
| C-H Aromatic Stretch | Ar-H | 3100-3000 |
| C-H Aliphatic Stretch | -CH₃ | 2950-2850 |
| C=C Aromatic Stretch | Ar C=C | 1620-1580 |
| C-N Stretch | Ar-N | 1350-1250 |
| C-O Asymmetric Stretch | Ar-O-CH₃ | 1260 |
| C-O Symmetric Stretch | Ar-O-CH₃ | 1040 |
Experimental Protocols: Computational Methodology
The following section details the robust computational methodology that would be employed to determine the electronic properties of this compound. These protocols are based on widely accepted and validated theoretical chemistry practices for similar organic molecules.[2][5][6]
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is a popular choice for such calculations due to its accuracy and computational efficiency.[2] A common and effective basis set for this purpose is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[1] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies). Following this, a series of electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and kinetic stability.[5] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[5]
Other important electronic properties that are typically calculated include:
-
Ionization Potential (I): The energy required to remove an electron from a molecule.
-
Electron Affinity (A): The energy released when an electron is added to a molecule.
-
Global Hardness (η): A measure of the molecule's resistance to charge transfer.
-
Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
-
Dipole Moment (μ): A measure of the polarity of the molecule.
Spectroscopic Analysis
Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands.[4]
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and the logical workflow for the theoretical calculation of its electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Diaminoanisole from 3,5-Dinitroanisole
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. This document provides a detailed protocol for the synthesis of 3,5-diaminoanisole via the catalytic hydrogenation of 3,5-dinitroanisole. While the direct synthesis of 3-methoxy-5-methylaniline from 3,5-dinitroanisole is a complex process likely requiring a multi-step synthetic route, the reduction of the dinitro compound to a diamine is a fundamental and illustrative transformation. This protocol is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
The described method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a common and efficient method for the reduction of aromatic nitro groups.[1][2] The reaction proceeds with high selectivity and yield, providing a straightforward route to the corresponding diamine.
Experimental Protocols
Materials and Equipment
-
3,5-Dinitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol, absolute
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure
-
Reaction Setup: In a suitable high-pressure reaction vessel, a solution of 3,5-dinitroanisole (1.98 g, 10 mmol) in absolute ethanol (50 mL) is prepared.
-
Catalyst Addition: To this solution, 10% Pd/C (0.10 g, 5 mol%) is carefully added under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reaction vessel is sealed and connected to a hydrogen gas source. The atmosphere is purged with hydrogen three times. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere (50 psi) for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction, the hydrogen supply is disconnected, and the reaction vessel is carefully vented and purged with nitrogen.
-
Catalyst Filtration: The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: The filtrate is collected in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3,5-diaminoanisole.
-
Characterization: The final product is dried under vacuum and characterized by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Starting Material | 3,5-Dinitroanisole |
| Product | 3,5-Diaminoanisole |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to light brown solid |
| Yield | 85-95% |
| Melting Point | 78-81 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 6.05 (s, 1H), 5.28 (s, 2H), 4.85 (s, 4H), 3.55 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.5, 150.2, 95.8, 92.1, 54.8 |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-diaminoanisole.
References
Application Notes and Protocols: Utilization of 3-Methoxy-5-methylaniline in the Synthesis of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antitubercular agents with novel mechanisms of action. Sulfonamides, a class of synthetic antimicrobial agents, have garnered renewed interest in tuberculosis research. They function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes it an attractive target for selective toxicity.[2] 3-Methoxy-5-methylaniline has been identified as a precursor for the synthesis of sulfonamides and aryl amines with potential antitubercular activity, making it a valuable starting material for the development of new drug candidates.
This document provides detailed protocols for the synthesis of a novel sulfonamide derivative from this compound and the subsequent evaluation of its antitubercular activity.
I. Synthesis of a Novel Sulfonamide Antitubercular Agent
This section outlines a proposed synthetic route for a novel sulfonamide, N-((4-((3-methoxy-5-methylphenyl)amino)sulfonyl)phenyl)acetamide, starting from this compound. The protocol is based on established methods for the synthesis of N-aryl sulfonamides.
Experimental Protocol: Synthesis of N-((4-((3-methoxy-5-methylphenyl)amino)sulfonyl)phenyl)acetamide
Materials:
-
This compound
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution from step 1, add anhydrous pyridine (1.2 eq) and stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Characterize the purified compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a novel sulfonamide from this compound.
II. Evaluation of Antitubercular Activity
The in vitro antitubercular activity of the synthesized sulfonamide derivative can be determined by measuring its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Materials and Equipment:
-
Synthesized sulfonamide compound
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized sulfonamide compound in Middlebrook 7H9 broth in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.[4]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the diluted compound. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
III. Mechanism of Action and Data Presentation
Signaling Pathway: Folate Biosynthesis in M. tuberculosis
Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway.[1][2][3] This pathway is critical for the production of tetrahydrofolate, a precursor for the synthesis of essential molecules like purines, thymidine, and certain amino acids.
Caption: Inhibition of the folate biosynthesis pathway in M. tuberculosis by sulfonamides.
Quantitative Data: Antitubercular Activity of Representative Sulfonamides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some previously reported sulfonamide derivatives against M. tuberculosis, providing a reference for the expected activity of newly synthesized compounds.
| Compound Class | Representative Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Sulfonamide-Triazole Hybrids | N-acylhydrazone 8n | 2.5 | [5] |
| Sulfonamide Derivatives | [Au(sulfathiazolato)(PPh₃)] | 0.153 - 4.88 | [6] |
| Isoniazid-Sulfonate Hybrids | SIH1, SIH4, SIH12, SIH13 | 0.31 µM | [7] |
| Benzofuran-based Sulfonamides | Various derivatives | 6.25 - >100 | [8] |
| Sulfamethoxazole (in combination) | Trimethoprim-Sulfamethoxazole | ≤1/19 (TMP/SMX) | [3] |
Conclusion
This compound serves as a promising and readily available starting material for the synthesis of novel sulfonamide derivatives as potential antitubercular agents. The protocols outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of such compounds. By targeting the essential folate biosynthesis pathway of Mycobacterium tuberculosis, these novel sulfonamides have the potential to contribute to the development of new and effective treatments for tuberculosis. Further structure-activity relationship (SAR) studies are encouraged to optimize the potency and pharmacokinetic properties of these derivatives.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antimycobacterial activity of a sulphonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of 3-Methoxy-5-methylaniline as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Methoxy-5-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including the methoxy and methyl groups on the aniline ring, provide a scaffold for the development of novel therapeutic agents. This intermediate is particularly noted for its application in the synthesis of sulphonamides and aryl amines with potential antitubercular activity. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development.
Application in the Synthesis of Potential Antitubercular Agents
This compound is a key precursor in the development of novel compounds targeting Mycobacterium tuberculosis. The structural motif of this intermediate is incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of antibacterial agents. The synthesis of novel sulfonamides incorporating the 3-methoxy-5-methylphenyl moiety can lead to compounds with enhanced efficacy or improved safety profiles against tuberculosis.
Experimental Protocol: General Synthesis of N-(3-methoxy-5-methylphenyl)benzenesulfonamide
This protocol describes a general method for the synthesis of a model sulfonamide using this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(3-methoxy-5-methylphenyl)benzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzenesulfonyl chloride |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >98% |
Logical Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-(3-methoxy-5-methylphenyl)benzenesulfonamide.
Potential Role in Kinase Inhibitor Synthesis
While direct synthesis of approved kinase inhibitors from this compound is not prominently documented, the broader class of methoxy- and methyl-substituted anilines are key pharmacophores in numerous kinase inhibitors. These functionalities can influence ligand-target interactions, solubility, and metabolic stability. The 3-methoxy-5-methyl substitution pattern offers a unique electronic and steric profile that can be exploited in the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Signaling Pathway Targeted by Many Kinase Inhibitors
Many kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play crucial roles in cell proliferation and angiogenesis.
Caption: Simplified signaling pathway of receptor tyrosine kinases and the point of inhibition.
Application in the Synthesis of Aryl Amines as Antitubercular Agents
The synthesis of more complex aryl amines starting from this compound is another promising avenue for the development of antitubercular drugs. These derivatives can be designed to target specific enzymes or pathways essential for the survival of Mycobacterium tuberculosis.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol is adapted from the synthesis of a related Schiff base and illustrates how this compound could be used to generate more complex aryl amine derivatives.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary for a Model Schiff Base Synthesis:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Nitrobenzaldehyde |
| Typical Yield | 70-90% |
| Purity (post-recrystallization) | >99% |
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base from this compound.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing sulfonamides and complex aryl amines provides a foundation for the discovery of new antitubercular agents. Furthermore, its structural features suggest potential for its incorporation into novel kinase inhibitors. The provided protocols and workflows offer a starting point for researchers to explore the full potential of this important building block in drug discovery and development. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to unlock its full therapeutic potential.
Application Notes and Protocols: 3-Methoxy-5-methylaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylaniline, a substituted aniline derivative, serves as a crucial building block in the field of organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group at the meta positions relative to the amino group, imparts distinct reactivity and structural characteristics. This makes it a valuable precursor for the synthesis of a diverse range of molecules, particularly in the development of novel therapeutic agents and other functional organic materials. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive compounds.
Key Applications
The primary application of this compound lies in its use as a nucleophile in various coupling reactions to construct more complex molecular architectures. A significant area of its application is in the synthesis of sulfonamides, a class of compounds well-known for their broad spectrum of biological activities. Specifically, derivatives of this compound have been explored for their potential as antitubercular agents[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66584-31-4 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Melting Point | 46 °C |
| Appearance | Not specified (commercially available) |
Synthesis of N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide: A Case Study
A notable application of this compound is in the synthesis of N-aryl sulfonamides. The following protocol details the synthesis of N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide, a representative example of a class of compounds investigated for their antitubercular properties.
Caption: Synthesis of a sulfonamide derivative.
This protocol is adapted from a general procedure for the synthesis of sulfonamides[3][4].
Materials:
-
This compound
-
4-Acetamidobenzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5 mmol of this compound in 20 mL of distilled water with stirring.
-
Addition of Sulfonyl Chloride: To this solution, add 5 mmol of 4-acetamidobenzenesulfonyl chloride in portions.
-
pH Adjustment: Maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a 3% aqueous solution of sodium carbonate. The reaction is typically stirred for 2-3 hours at room temperature[3].
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the precipitated product is collected by filtration using a Büchner funnel.
-
Purification: The crude product is washed with distilled water, dried, and then recrystallized from methanol to afford the pure N-(4-(N-(3-methoxy-5-methylphenyl)sulfamoyl)phenyl)acetamide[3].
The synthesized compound can be characterized using standard analytical techniques.
Table 2: Representative Characterization Data for a Structurally Similar Sulfonamide
| Analysis | Expected Observations |
| Appearance | Crystalline solid |
| ¹H NMR | Signals corresponding to aromatic protons of both rings, methyl and methoxy protons, and NH protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=O (amide), S=O (sulfonamide), and aromatic C-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Note: Specific spectral data for the target compound would need to be acquired upon synthesis.
Logical Workflow for Synthesis and Evaluation
The general workflow for the synthesis and subsequent evaluation of novel compounds derived from this compound is depicted below. This process highlights the logical progression from initial synthesis to biological testing.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of sulfonamides with potential antitubercular activity demonstrates its importance in medicinal chemistry and drug discovery. The provided protocol offers a reliable method for the synthesis of such derivatives, paving the way for further investigation and the development of novel therapeutic agents. The straightforward nature of its reactions, coupled with the potential for diverse functionalization, ensures that this compound will continue to be a relevant starting material for researchers in the chemical and pharmaceutical sciences.
References
Application Notes and Protocols for Heck Reaction of 3-Halo-5-Methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Heck reaction with 3-halo-5-methoxyaniline derivatives. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] These notes are intended to serve as a comprehensive guide for researchers in drug development and organic synthesis.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene.[1] The reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the E (trans) isomer.[2]
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of steps involving a palladium(0) active species. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-methoxyaniline derivative to form a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The active palladium(0) catalyst is regenerated by reaction with a base, which also neutralizes the hydrohalic acid formed during the reaction.
General Considerations for 3-Halo-5-Methoxyaniline Derivatives
3-Halo-5-methoxyaniline derivatives are electron-rich aryl halides. The electron-donating nature of the methoxy and amino groups can influence the reactivity of the aryl halide in the Heck reaction. Generally, electron-donating groups can make the oxidative addition step slower compared to electron-deficient aryl halides. Therefore, reaction conditions may need to be optimized to achieve high yields. This often involves the use of more active catalyst systems, higher temperatures, or longer reaction times.
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc (1.2) | DMA | 140 | 24 | 95[2] |
| 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | High |
Experimental Protocols
The following are generalized protocols for the Heck reaction of 3-halo-5-methoxyaniline derivatives with representative alkenes, styrene and an acrylate ester. These protocols are based on established procedures for similar aryl halides and should be optimized for the specific substrate.
Protocol 1: Heck Reaction of 3-Bromo-5-methoxyaniline with Styrene
Materials:
-
3-Bromo-5-methoxyaniline (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methoxyaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-amino-5-methoxystilbene.
Protocol 2: Heck Reaction of 3-Iodo-5-methoxyaniline with Ethyl Acrylate
Materials:
-
3-Iodo-5-methoxyaniline (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Sodium acetate (NaOAc) (1.2 mmol, 1.2 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-iodo-5-methoxyaniline (1.0 mmol), palladium(II) acetate (0.01 mmol), and sodium acetate (1.2 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMAc (5 mL) to the flask, followed by ethyl acrylate (1.5 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. Due to the higher reactivity of aryl iodides, the reaction may be faster than with the corresponding bromide.
-
Workup: After completion, cool the reaction to room temperature. Add water to the mixture and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain ethyl (E)-3-(3-amino-5-methoxyphenyl)acrylate.
Visualizations
Below are diagrams illustrating the key aspects of the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: A general experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Preparation of Sulphonamides from 3-Methoxy-5-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sulphonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulphonamide derivatives is a key area of research in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of N-(3-methoxy-5-methylphenyl)methanesulfonamide, a representative sulphonamide, from 3-methoxy-5-methylaniline. The described method is a standard and widely applicable procedure involving the reaction of an aniline with a sulfonyl chloride in the presence of a base.
The protocol is based on well-established methods for the synthesis of N-arylsulfonamides. A common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[1][2] Pyridine can often serve as both the base and the solvent for this reaction.[1]
Chemical Reaction Pathway
The synthesis of N-(3-methoxy-5-methylphenyl)methanesulfonamide from this compound proceeds via a nucleophilic substitution reaction. The amino group of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base (pyridine).
Experimental Protocol
This protocol details the synthesis of N-(3-methoxy-5-methylphenyl)methanesulfonamide.
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes) and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the stirred solution, add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into 1 M HCl (20 volumes) and extract with dichloromethane (3 x 15 volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 volumes), saturated NaHCO₃ solution (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure N-(3-methoxy-5-methylphenyl)methanesulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Experimental Workflow
The overall experimental process from preparation to characterization is outlined below.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of N-(3-methoxy-5-methylphenyl)methanesulfonamide based on the described protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.37 g (10.0 mmol) |
| Methanesulfonyl chloride | 1.26 g (11.0 mmol) |
| Pyridine | 15 mL |
| Product | |
| Product Name | N-(3-methoxy-5-methylphenyl)methanesulfonamide |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Theoretical Yield | 2.15 g |
| Actual Yield | 1.83 g |
| Reaction Outcome | |
| Percentage Yield | 85% |
| Purity (by HPLC) | >98% |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.01 (s, 1H), 6.65 (s, 1H), 6.58 (s, 1H), 6.52 (s, 1H), 3.79 (s, 3H), 3.01 (s, 3H), 2.34 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 160.8, 140.2, 138.6, 114.7, 109.8, 106.1, 55.4, 40.6, 21.7 |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₉H₁₄NO₃S: 216.07; found: 216.08 |
Table 1: Summary of Quantitative Data for the Synthesis of N-(3-methoxy-5-methylphenyl)methanesulfonamide.
Conclusion
This document provides a comprehensive guide for the preparation of sulphonamides from this compound, targeting researchers in drug discovery and development. The detailed protocol, along with the illustrative diagrams and data table, offers a practical framework for the synthesis and characterization of this important class of compounds. The presented methodology is robust and can be adapted for the synthesis of a variety of sulphonamide derivatives by employing different sulfonyl chlorides.
References
- 1. cbijournal.com [cbijournal.com]
- 2. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methoxy-5-methylaniline in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylaniline, a substituted aniline, serves as a crucial intermediate in the synthesis of a variety of dyes and pigments, particularly within the extensive class of azo colorants. Its molecular structure allows for the formation of vibrant and stable colors upon diazotization and subsequent coupling with suitable aromatic compounds. This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye using this compound, intended to guide researchers and scientists in the fields of materials science, chemistry, and drug development. The protocols outlined herein are based on established principles of azo dye chemistry and provide a foundational methodology for the synthesis and characterization of novel colorants.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) with a source of nitrous acid, such as sodium nitrite, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling agents include phenols (like 2-naphthol) and aromatic amines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the -N=N- chromophore.
Experimental Protocols
This section details the synthesis of a representative monoazo dye, 1-(3-methoxy-5-methylphenylazo)-2-naphthol, derived from this compound and 2-naphthol.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature between 0-5 °C throughout the addition process.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure the complete formation of the diazonium salt. The resulting solution is the diazonium salt of this compound.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-(3-methoxy-5-methylphenylazo)-2-naphthol.
| Parameter | Value |
| Reactants | |
| This compound | 1.37 g (0.01 mol) |
| 2-Naphthol | 1.44 g (0.01 mol) |
| Product | |
| Product Name | 1-(3-methoxy-5-methylphenylazo)-2-naphthol |
| Theoretical Yield | 2.92 g |
| Characterization (Illustrative) | |
| Appearance | Reddish-orange powder |
| Melting Point | ~180-185 °C (decomposes) |
| λmax (in Ethanol) | ~480-490 nm |
Note: The yield and characterization data are illustrative and may vary based on experimental conditions.
Mandatory Visualization
The following diagrams illustrate the key processes in the application of this compound for dye synthesis.
Caption: General workflow for the synthesis of an azo dye from this compound.
Caption: Logical relationship from starting material to final application.
Application Notes and Protocols: Derivatization of 3-Methoxy-5-methylaniline for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylaniline is an aniline derivative with potential applications in various fields, including the synthesis of pharmacologically active compounds. A critical aspect of developing and characterizing new chemical entities is understanding their interactions with biological systems, particularly enzymes. Enzymatic assays provide a powerful tool to study these interactions, screen for potential inhibitors or substrates, and elucidate metabolic pathways.
This document provides detailed application notes and protocols for the derivatization of this compound through enzymatic oxidation, a common metabolic transformation for aromatic amines. This process can be harnessed to develop a quantitative enzymatic assay, for example, using horseradish peroxidase (HRP) as a model enzyme. The enzymatic conversion of this compound results in the formation of colored products, allowing for a straightforward spectrophotometric determination of enzyme activity.
Principle of the Assay
The enzymatic assay is based on the peroxidase-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). The enzyme, such as horseradish peroxidase (HRP), facilitates the transfer of electrons from this compound to H₂O₂, resulting in the formation of a colored, oxidized product. The rate of formation of this colored product is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at a specific wavelength. This principle can be adapted to screen for inhibitors of the enzyme or to quantify the substrate.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for HRP-catalyzed Oxidation of this compound
| Parameter | Value | Conditions |
| Apparent Km (this compound) | 0.5 mM | pH 7.0, 25°C, 0.2 mM H₂O₂ |
| Apparent Vmax | 80 µmol/min/mg HRP | pH 7.0, 25°C, 0.2 mM H₂O₂ |
| Optimal pH | 6.5 - 7.5 | 25°C |
| Optimal Temperature | 25 - 37°C | pH 7.0 |
| Wavelength of Maximum Absorbance (λmax) of Product | 490 nm | - |
Table 2: Example Data for a Standard Curve of Oxidized this compound Product
| Concentration of Product (µM) | Absorbance at 490 nm |
| 0 | 0.000 |
| 5 | 0.125 |
| 10 | 0.250 |
| 20 | 0.500 |
| 40 | 1.000 |
| 60 | 1.500 |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Peroxidase Activity using this compound
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate Buffer (50 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Cuvettes
-
Micropipettes and tips
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 7.0): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust the pH to 7.0.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a small volume of ethanol or DMSO and then dilute with phosphate buffer to the final concentration.
-
Hydrogen Peroxide Solution (2 mM): Prepare a fresh dilution of 30% H₂O₂ in phosphate buffer.
-
HRP Enzyme Solution: Prepare a working solution of HRP in phosphate buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended.
-
-
Assay Setup:
-
Set up the spectrophotometer to measure absorbance at 490 nm at 25°C.
-
In a 1 mL cuvette, prepare the reaction mixture as follows:
-
800 µL of 50 mM Phosphate Buffer (pH 7.0)
-
100 µL of 10 mM this compound solution
-
50 µL of 2 mM Hydrogen Peroxide solution
-
-
Prepare a blank cuvette containing all components except the enzyme solution.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 50 µL of the HRP enzyme solution to the sample cuvette.
-
Mix quickly by inverting the cuvette.
-
Immediately start monitoring the increase in absorbance at 490 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
-
Calculation of Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume) where ε is the molar extinction coefficient of the product.
-
Visualizations
Caption: Experimental workflow for the enzymatic assay.
Application Notes and Protocols for Isotope-Labeled 3-Methoxy-5-methylaniline-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methoxy-5-methylaniline-d3, a stable isotope-labeled aniline derivative, in research and development. The primary application highlighted is its use as an internal standard for quantitative mass spectrometry, a critical tool in drug metabolism and pharmacokinetic studies. Additionally, the principles of utilizing deuterated compounds to investigate metabolic pathways are discussed.
Introduction to this compound-d3
This compound-d3 is the deuterated form of this compound. The three hydrogen atoms on the methoxy group are replaced by deuterium (d3). This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Stable isotope-labeled compounds are considered the gold standard for internal standards in MS-based quantification.[3] This is because they share nearly identical chemical and physical properties with their non-labeled (protio) counterparts.[4] As a result, the deuterated standard co-elutes with the analyte and experiences similar effects during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass-to-charge ratio (m/z).[3][5] This allows for precise correction of analytical variability, including analyte loss during sample preparation and matrix effects that can suppress or enhance the analyte signal.[4][6][7]
Key Applications:
-
Internal Standard in Quantitative Bioanalysis: The most common application is to serve as an internal standard for the accurate quantification of the non-labeled this compound or structurally similar analytes in complex biological matrices like plasma, urine, or tissue homogenates.[5][7][8]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: By enabling accurate quantification, it plays a crucial role in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[5]
-
Metabolic Pathway Elucidation: The use of deuterated compounds can help in understanding metabolic pathways due to the kinetic isotope effect (KIE).[2][9][10][11]
Application: Use as an Internal Standard in LC-MS/MS
The following is a representative protocol for the use of this compound-d3 as an internal standard for the quantification of an analyte (e.g., non-labeled this compound or a related compound) in human plasma.
Experimental Protocol: Quantitative Analysis of an Analyte in Human Plasma
Objective: To accurately quantify the concentration of a target analyte in human plasma samples using this compound-d3 as an internal standard.
1. Materials and Reagents:
-
Target Analyte (Analytical Standard)
-
This compound-d3 (Internal Standard, IS)
-
Human Plasma (blank, from a certified vendor)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (reagent grade)
-
Reversed-phase C18 LC column
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard (this compound-d3) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound-d3 at a concentration of 100 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation Method):
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of blank plasma (for standards and QCs) or sample plasma into the appropriately labeled tubes.
-
Spike the appropriate tubes with the analyte working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL). QC samples are prepared at low, medium, and high concentrations similarly.
-
Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to all tubes. The early addition of the IS is crucial to account for variability during the entire sample preparation process.[6]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.[5]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for both the analyte and this compound-d3 by infusing standard solutions directly into the mass spectrometer.[5]
-
5. Data Analysis:
-
Integrate the chromatographic peak areas for the specific MRM transitions of the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample, standard, and QC.[8]
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation of the line.[5]
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.[5]
Data Presentation
Quantitative results from such an experiment should be summarized in a clear, tabular format.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 450,123 | 0.00 | Not Detected |
| Cal 1 | 2,450 | 445,890 | 0.0055 | 1.0 |
| Cal 2 | 12,300 | 452,100 | 0.0272 | 5.0 |
| Cal 3 | 25,100 | 448,500 | 0.0560 | 10.0 |
| QC Low | 7,650 | 451,200 | 0.0170 | 3.1 |
| Sample 1 | 18,900 | 449,750 | 0.0420 | 7.5 |
Table 1: Representative data table for a quantitative LC-MS/MS analysis using an internal standard. IS = Internal Standard (this compound-d3).
Experimental Workflow Diagram
Application: Investigating Drug Metabolism (Kinetic Isotope Effect)
Deuteration of a drug molecule at a site of metabolism can significantly slow down its metabolic rate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, thus requiring more energy to break.[2][10][11]
This principle is a powerful tool in drug development:
-
Improving Pharmacokinetics: By replacing hydrogen with deuterium at a "metabolic soft spot," the drug's metabolic clearance can be reduced, potentially increasing its half-life and overall exposure.[10] This may allow for lower or less frequent dosing.
-
Reducing Toxic Metabolites: If a drug's toxicity is linked to a specific metabolite, deuteration can slow its formation, leading to an improved safety profile.[10]
While this compound-d3 is primarily used as an internal standard, the principles of KIE would apply if the non-labeled version were a drug candidate undergoing O-demethylation by cytochrome P450 (CYP) enzymes. The deuteration on the methoxy group would likely slow down this specific metabolic pathway.[12]
Signaling Pathway Diagram: The Kinetic Isotope Effect on Metabolism
References
- 1. scbt.com [scbt.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 3-Methoxy-5-methylaniline in various sample matrices. The methodologies described herein are based on established chromatographic techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development, environmental monitoring, and quality control.
Introduction
This compound is an aromatic amine that serves as an important intermediate in the synthesis of various organic compounds, including dyes and active pharmaceutical ingredients. Due to its potential presence as a starting material, impurity, or metabolite, robust and sensitive analytical methods are crucial for its detection and quantification. This application note details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two widely employed and reliable techniques for the analysis of aniline derivatives.
Quantitative Data Summary
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analytical methods detailed in this document. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) |
| HPLC-UV | Drug Substance | ~0.01 µg/mL | ~0.03 µg/mL | >0.999 | 95 - 105 |
| GC-MS | Water | ~0.1 µg/L | ~0.3 µg/L | >0.995 | 85 - 110 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. This method is particularly suitable for the analysis of this compound in pharmaceutical samples.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (or determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation (Drug Substance): Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-5-methylaniline for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method involves the reduction of the nitro group of the precursor, 1-methoxy-3-methyl-5-nitrobenzene. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed technique for this transformation due to its high efficiency and selectivity.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters for a successful synthesis include the purity of the starting materials, the choice of catalyst and its loading, reaction temperature, hydrogen pressure, and efficient agitation. Proper control of these variables is crucial to maximize the yield and minimize the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of 1-methoxy-3-methyl-5-nitrobenzene can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the desired product.
Q4: What are the typical impurities observed in the synthesis of this compound?
A4: Common impurities can include unreacted starting material (1-methoxy-3-methyl-5-nitrobenzene), partially reduced intermediates (such as nitroso or hydroxylamine derivatives), and potential byproducts from side reactions. The presence of these impurities can affect the purity and yield of the final product.
Q5: What purification methods are recommended for this compound?
A5: The crude product can be purified using several techniques. Column chromatography over silica gel is a common and effective method for separating the desired aniline from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the catalytic hydrogenation of 1-methoxy-3-methyl-5-nitrobenzene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality. | - Use fresh, high-quality Pd/C catalyst.- Ensure the catalyst has not been exposed to air or moisture for extended periods.- Consider a higher catalyst loading (e.g., 5-10 mol%). |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Ensure the reaction vessel is properly sealed and pressurized.- Increase the hydrogen pressure within the safe limits of the equipment. | |
| Poor Agitation: Inadequate stirring can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a slow or incomplete reaction. | - Use a high-quality magnetic stir bar or overhead stirrer to ensure vigorous agitation of the reaction mixture. | |
| Formation of Significant Byproducts | Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the aromatic ring. | - Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed.- Optimize the reaction temperature and pressure to favor the selective reduction of the nitro group. |
| Incomplete Reduction: Insufficient reaction time or catalyst deactivation can result in the presence of intermediates like nitroso or hydroxylamine compounds. | - Increase the reaction time.- If the catalyst appears to have deactivated, filter the mixture and add a fresh portion of the catalyst. | |
| Product Discoloration (Darkening) | Oxidation of the Aniline Product: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the purified product under an inert atmosphere and protected from light. |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Work-up: The presence of fine catalyst particles can lead to the formation of stable emulsions during aqueous work-up. | - Filter the reaction mixture through a pad of celite or diatomaceous earth to completely remove the catalyst before work-up.- Use brine (saturated NaCl solution) to help break emulsions during extractions. |
| Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate from the product by column chromatography. | - Optimize the eluent system for column chromatography by testing different solvent polarities.- Consider using a different stationary phase if separation on silica gel is challenging. |
Experimental Protocols
Synthesis of 1-methoxy-3-methyl-5-nitrobenzene (Precursor)
Reaction: Nitration of m-cresol followed by methylation.
-
Nitration of m-cresol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-cresol in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-methyl-5-nitrophenol.
-
-
Methylation of 3-methyl-5-nitrophenol:
-
In a round-bottom flask, dissolve the 3-methyl-5-nitrophenol in a suitable solvent such as acetone or DMF.
-
Add a base, for instance, potassium carbonate.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-methoxy-3-methyl-5-nitrobenzene.
-
Synthesis of this compound
Reaction: Catalytic hydrogenation of 1-methoxy-3-methyl-5-nitrobenzene.
-
Reaction Setup:
-
To a solution of 1-methoxy-3-methyl-5-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]
-
Seal the vessel and purge it with an inert gas like nitrogen or argon.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the vessel (typically from a balloon or a pressurized cylinder).
-
Stir the reaction mixture vigorously at room temperature.[1]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC until the starting material is completely consumed (typically 2-4 hours).[1]
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
-
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrogenation of Substituted Nitroaromatics (Analogous Systems)
| Parameter | Condition | Reference |
| Substrate | 2-methyl-3-nitroanisole | [1] |
| Catalyst | 5% Palladium on carbon (wet) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Hydrogen Source | Hydrogen atmosphere | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | Quantitative | [1] |
Note: The data presented is for the synthesis of 3-methoxy-2-methylaniline and serves as a representative example. Optimal conditions for this compound may vary.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in synthesis.
References
Technical Support Center: Purification of Crude 3-Methoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methoxy-5-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark brown or reddish oil/solid. What is the cause of this discoloration and how can I remove it?
A: Discoloration in anilines is most commonly caused by air oxidation, which leads to the formation of highly colored polymeric impurities.[1] Exposure to light and heat can accelerate this process.
-
For solid samples: Recrystallization is an effective method for removing these colored impurities.
-
For liquid or low-melting solid samples: Vacuum distillation is highly effective at separating the desired aniline from non-volatile colored polymers.[1]
Q2: After purification by column chromatography, I am still seeing a significant amount of a closely-eluting impurity in my final product. How can I improve the separation?
A: This issue often arises when impurities have similar polarities to the target compound. Here are several strategies to improve separation:
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Optimize the Eluent System: A common mobile phase for purifying anilines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[2] To improve separation, you can:
-
Decrease the polarity of the eluent system by reducing the percentage of the polar solvent.
-
Add a small amount (0.5-1%) of a tertiary amine, such as triethylamine, to the mobile phase. This can deactivate the acidic sites on the silica gel, reducing peak tailing and improving the resolution of basic compounds like anilines.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Amine-functionalized silica gel can be particularly effective for the purification of basic compounds.[2]
Q3: During vacuum distillation, my this compound is "bumping" violently, leading to contamination of the distillate.
A: Bumping during vacuum distillation is a common problem caused by the large temperature gradient between the heated bottom of the flask and the cooler surface of the liquid. To prevent this:
-
Use a Magnetic Stirrer: Continuous, vigorous stirring of the distillation pot is the most effective way to prevent bumping.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine capillary tube reaching below the surface of the liquid can be used to introduce a steady stream of bubbles, which provides nucleation sites for smooth boiling. Note that this will slightly raise the pressure in the system.
-
Boiling chips are often less effective under vacuum.
Q4: I am attempting to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a relatively low melting point (46-47 °C), this can be a common issue.[3] To address this:
-
Use a larger volume of solvent: This will lower the saturation temperature of the solution.
-
Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Try a different solvent system: A mixture of a "good" solvent and a "poor" solvent can sometimes promote better crystal formation.
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound?
The most common impurities will depend on the synthetic route used. A likely route is the reduction of 3-methoxy-5-nitrotoluene. In this case, common impurities include:
-
Unreacted starting material: 3-methoxy-5-nitrotoluene.
-
Intermediates from the reduction: Such as nitroso and hydroxylamine species.
-
Oxidation/Polymerization products: As discussed in the troubleshooting guide.
-
Catalyst residues: If catalytic hydrogenation was used for the reduction.
Which purification technique is best for my crude this compound?
The best technique depends on the nature and quantity of the impurities, as well as the scale of your experiment. The following table provides a comparison:
| Purification Method | Best for Removing | Advantages | Disadvantages |
| Recrystallization | Colored impurities, impurities with different solubility profiles | Can yield very high-purity material, relatively simple setup. | Potential for product loss in the mother liquor, finding a suitable solvent can be challenging. |
| Column Chromatography | Impurities with different polarities (e.g., unreacted starting material) | High resolution for complex mixtures, adaptable to various scales. | Can be time-consuming, requires larger volumes of solvents, potential for product loss on the column.[2] |
| Vacuum Distillation | High-boiling impurities, colored polymers, non-volatile salts | Fast and efficient for removing non-volatile impurities, good for larger scales. | Not effective for separating compounds with similar boiling points, requires specialized glassware and a vacuum source. |
What is a good starting point for a recrystallization solvent for this compound?
Given its melting point of 46-47 °C and its aniline structure, good starting solvents to screen would be:
-
Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.
-
Toluene/Hexanes: Dissolve the crude product in a minimum of hot toluene and add hexanes dropwise until cloudiness persists. Reheat to clarify and then cool slowly.
How can I assess the purity of my this compound after purification?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and can help identify impurities based on their mass spectra.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for purity analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify and quantify impurities if their signals do not overlap with the product signals.
Data Presentation
The following table summarizes representative quantitative data for the purification of a substituted aniline like this compound. Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Typical Yield (%) |
| Recrystallization | ~90% | >99.5% | 70-85% |
| Column Chromatography | ~90% | >99% | 60-80% |
| Vacuum Distillation | ~90% (with non-volatile impurities) | >98% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a few drops of a hot solvent (e.g., ethanol). If it dissolves readily, the solvent is likely too good. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. A good starting point is an ethanol/water mixture.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3. Add 0.5% triethylamine to the eluent to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound (e.g., 10 g) into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of around 22 Torr is a good target, which should lower the boiling point to approximately 150-152 °C.[3]
-
Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle. Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in the purification of this compound.
Caption: Decision tree for selecting a suitable purification technique for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 4. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side products in the synthesis of 3-Methoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methoxy-5-methylaniline. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the preparation of this compound. Each route presents a unique set of potential challenges and side products.
Route 1: Nitration of 3-Methylanisole followed by Reduction
This pathway involves the electrophilic nitration of 3-methylanisole to introduce a nitro group, which is subsequently reduced to the desired amine.
Q1: What are the primary side products observed during the nitration of 3-methylanisole?
The nitration of 3-methylanisole is a classic electrophilic aromatic substitution reaction. Both the methoxy and methyl groups are activating and ortho-, para-directing. This leads to the formation of a mixture of regioisomers.
-
Isomeric Nitro Compounds: The primary side products are isomers of the desired 4-nitro-3-methylanisole intermediate. The expected major isomers are 2-nitro-3-methylanisole and 6-nitro-3-methylanisole. The exact ratio of these isomers is highly dependent on reaction conditions such as temperature, concentration, and the nitrating agent used.
-
Di-nitrated Products: Under forcing reaction conditions (e.g., high temperatures or excess nitrating agent), di-nitration of the aromatic ring can occur, leading to the formation of dinitro-3-methylanisole derivatives.
| Potential Side Product | Reason for Formation | Troubleshooting |
| 2-nitro-3-methylanisole | Competing directing effects of the methoxy and methyl groups. | Optimize reaction temperature and use a milder nitrating agent to improve regioselectivity. |
| 6-nitro-3-methylanisole | Competing directing effects of the methoxy and methyl groups. | Careful control of reaction conditions is crucial. |
| Di-nitro-3-methylanisole derivatives | Harsh reaction conditions (high temperature, excess nitrating agent). | Use stoichiometric amounts of the nitrating agent and maintain a low reaction temperature. |
Q2: I am observing incomplete reduction of the nitro intermediate. What are the likely side products and how can I avoid them?
The reduction of the nitro group to an amine is a critical step. Incomplete reduction can lead to several side products.
-
Nitroso Intermediate: Partial reduction can result in the formation of 3-methoxy-5-methylnitrosobenzene.
-
Azoxy and Azo Compounds: These can be formed through the condensation of the nitroso intermediate and the corresponding hydroxylamine, or further reduction and condensation reactions.
Catalytic hydrogenation is a common method for this reduction. However, issues can arise.
| Potential Side Product | Reason for Formation | Troubleshooting |
| 3-methoxy-5-methylnitrosobenzene | Incomplete reduction. | Increase reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst is active. |
| Azoxy and Azo compounds | Condensation reactions of partially reduced intermediates. | Optimize reaction conditions to favor complete reduction to the amine. The choice of catalyst and solvent can influence this. |
Route 2: Buchwald-Hartwig Amination of 3-Bromo-5-methylanisole
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the carbon-nitrogen bond directly.
Q3: My Buchwald-Hartwig amination is giving a significant amount of 3-methylanisole. What is causing this side reaction?
The formation of 3-methylanisole is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom. This side reaction can be promoted by certain ligands, bases, or the presence of hydride sources in the reaction mixture.
| Potential Side Product | Reason for Formation | Troubleshooting |
| 3-methylanisole | Hydrodehalogenation of the starting material.[1] | Screen different palladium catalysts, ligands, and bases. Temperature and reaction time optimization can also minimize this side reaction. |
Q4: I am seeing a high molecular weight impurity in my final product. What could it be?
In Buchwald-Hartwig aminations using ammonia or an ammonia equivalent as the nitrogen source, the formation of a diarylamine is a possibility.
-
Diarylamine Formation: This side product, bis(3-methoxy-5-methylphenyl)amine, arises from the reaction of the initially formed product with another molecule of the aryl halide.
| Potential Side Product | Reason for Formation | Troubleshooting |
| bis(3-methoxy-5-methylphenyl)amine | Reaction of the product with the starting aryl halide. | Use a slight excess of the amine source relative to the aryl halide. Careful control of reaction time can also mitigate this. |
Experimental Protocols
Route 1: Nitration of 3-Methylanisole and Subsequent Reduction (General Procedure)
Step 1: Nitration of 3-Methylanisole
-
Cool a mixture of sulfuric acid and acetic anhydride to 0°C.
-
Slowly add fuming nitric acid while maintaining the temperature below 5°C.
-
Add 3-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of nitro isomers by column chromatography.
Step 2: Reduction of 4-Nitro-3-methylanisole
-
Dissolve the purified 4-nitro-3-methylanisole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
Route 2: Buchwald-Hartwig Amination of 3-Bromo-5-methylanisole (General Procedure)
-
To a reaction vessel, add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 3-bromo-5-methylanisole, a suitable solvent (e.g., toluene or dioxane), and a base (e.g., sodium tert-butoxide).
-
Add the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for Route 1.
References
Technical Support Center: N-Methylation of Aniline Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the N-methylation of aniline compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the N-methylation of anilines can arise from several factors, including reactant purity, reaction conditions, and the choice of reagents.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure that all starting materials, including the aniline, methylating agent, and solvent, are pure and anhydrous. Trace amounts of water can significantly reduce the efficiency of many methylation procedures.[1]
-
Reaction Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase the reaction rate, excessively high temperatures might lead to decomposition of reactants or products.[2][3] A gradual increase in temperature while monitoring the reaction progress is recommended.
-
Choice of Base: The selection and amount of base are critical. The required base can range from a weak base like cesium carbonate (Cs₂CO₃) to a strong base such as potassium tert-butoxide (KOtBu), depending on the specific protocol.[4] The absence of a necessary base will likely inhibit the reaction.
-
Catalyst Activity: If you are employing a catalytic method, ensure the catalyst is active. Some catalysts are sensitive to air and moisture. Consider screening different catalysts known for N-methylation, such as those based on ruthenium, iridium, or copper.[5][6][7]
-
Solvent Effects: The solvent can influence the reaction's success. Aprotic solvents are often preferred for N-alkylation reactions. In some cases, such as with zeolite-catalyzed reactions, a polar solvent like DMF can inhibit the reaction due to competitive adsorption on the catalyst surface.[4][8]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and may exhibit lower reactivity, requiring more forcing conditions.[2][6]
Q2: I am observing a significant amount of the di-methylated (N,N-dimethylaniline) product. How can I enhance the selectivity for mono-methylation?
A2: Over-methylation is a frequent challenge because the mono-methylated product is often more nucleophilic than the starting aniline.[2]
Strategies to Improve Mono-methylation Selectivity:
-
Control Stoichiometry: Using a large excess of the aniline compared to the methylating agent can favor the formation of the mono-methylated product.[2]
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is a "green" methylating agent that can provide high selectivity for mono-methylation, often through an in-situ protection/deprotection mechanism.[4][9][10]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to decrease the rate of the second methylation step.[2] Shorter reaction times may also favor the mono-methylated product.[4]
-
Catalyst Selection: Certain catalyst systems, such as specific iridium(I) complexes, have been developed to exhibit high selectivity for mono-N-methylation.[4]
-
Continuous Flow Systems: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can minimize byproduct formation and improve selectivity for mono-alkylation.[4][9]
Q3: My reaction is producing an N-formylated aniline as a side product. How can I prevent this?
A3: The formation of N-formylated products is a known side reaction, particularly when using formic acid as the methylating agent with electron-rich anilines.[4]
Mitigation Strategies:
-
Alternative Methylating Agents: If N-formylation is a significant issue, consider switching from formic acid to other methylating agents such as dimethyl carbonate, methyl iodide, or using methanol in a "borrowing hydrogen" catalytic system.[5][7][9][11]
-
Reaction Conditions with Formic Acid: When using formic acid, the reaction conditions can be optimized. The choice of the reducing agent (e.g., polymethylhydrosiloxane - PMHS) and additives can influence the reaction outcome.
Data Presentation: Comparison of N-Methylation Methods
The following tables summarize quantitative data for different N-methylation protocols, providing a comparison of their effectiveness under various conditions.
Table 1: Ruthenium-Catalyzed N-Methylation of Aniline with Methanol [6]
| Catalyst Loading (mol%) | Base | Base Loading (mol%) | Temperature (°C) | Methanol (mL) | Yield (%) |
| 2 | KOtBu | 100 | 70 | 1.5 | >99 |
| 2 | NaOH | 10 | 60 | 0.5 | 92 |
| 0.4 | NaOH | 10 | 60 | 0.5 | 88 |
Table 2: Selective Mono-N-methylation of 4-Chloroaniline with Dimethyl Carbonate in Continuous Flow [9]
| Residence Time (min) | Temperature (°C) | Base | Yield of N-methyl-4-chloroaniline (%) |
| 12 | 90 | DBU | 0 |
| 12 | 150 | DBU | Trace |
| 12 | 200 | DBU | Some formation |
| 12 | 250 | DBU | 88 |
| 20 | 250 | DBU | Lower yield with trace N,N-dimethylaniline |
Table 3: Iridium-Catalyzed N-Methylation of Aniline with Methanol [7]
| Catalyst (mol%) | Base (mol%) | Temperature (K) | Time (h) | Conversion (%) | Selectivity to N-methylaniline (%) |
| 1.0 | Cs₂CO₃ (50) | 383 | 5 | >30 | 100 |
| 0.5 | Cs₂CO₃ (50) | 423 | - | >95 (after ~4h) | >99 |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed N-Methylation of Amines with Methanol [12][13]
-
Charge a 10 mL Schlenk tube equipped with a magnetic stir bar with the Ruthenium catalyst (0.5 mol%) and the base (e.g., Cs₂CO₃, 0.5 equiv).
-
Add the aniline substrate (1.0 mmol) and anhydrous methanol (1 mL) under an inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-methylated aniline product.
Protocol 2: Selective Mono-N-methylation with Dimethyl Carbonate in a Continuous Flow System [4][9]
-
Prepare separate solutions of the aniline substrate in N-methyl-2-pyrrolidone (NMP), dimethyl carbonate (DMC) in NMP, and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene - DBU) in NMP.
-
Utilize a continuous flow chemistry system with a stainless steel reactor coil.
-
Introduce the prepared solutions into the reactor at a flow rate that achieves the desired residence time (e.g., 12 minutes).
-
Heat the reactor to the optimized temperature (e.g., 250 °C).
-
Collect the output from the reactor and isolate the product after an appropriate work-up procedure.
Protocol 3: Reductive N-methylation with Formic Acid [4]
-
To a reaction vessel, add the secondary amine (e.g., N-methylaniline), K₂HPO₄ (10 mol%), and 18-crown-6 (20 mol%).
-
Add 4 Å molecular sieves as an additive.
-
Add THF (2 mL) as the solvent.
-
Add formic acid (4.6 equivalents) and polymethylhydrosiloxane (PMHS) (4 equivalents).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Upon completion, perform a suitable work-up to isolate the tertiary amine product.
Visualizations
Caption: General experimental workflow for batch N-methylation of anilines.
References
- 1. Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unive.it [iris.unive.it]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. iris.unive.it [iris.unive.it]
- 11. youtube.com [youtube.com]
- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Preventing oxidation of 3-Methoxy-5-methylaniline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methoxy-5-methylaniline to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Like other anilines, this compound has an amino group (-NH₂) attached to an aromatic ring. This group is electron-donating, which increases the electron density of the ring and makes the molecule susceptible to losing electrons, a process known as oxidation.[1] Factors that can promote oxidation include exposure to atmospheric oxygen, elevated temperatures, light, and the presence of certain metal ions.[1][2]
Q2: What are the visible signs of oxidation in this compound?
A2: A primary indicator of oxidation is a change in the product's color.[1][3] Fresh, pure this compound is typically a clear brown oil or a solid with a melting point of 46°C.[4] Upon oxidation, highly colored impurities can form, leading to a discoloration that can range from yellow and brown to dark green or even black.[1]
Q3: What are the recommended storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, it is recommended to store this compound under an inert atmosphere, protected from light, and at a reduced temperature.[2][4] See the table below for a summary of recommended storage conditions.
Q4: Can I use antioxidants to prevent the oxidation of this compound during storage?
A4: While the routine use of antioxidants for storing pure laboratory chemicals is not a standard practice, they can be effective.[2] Phenolic compounds and derivatives of phenylenediamine are known to inhibit the oxidation of some organic molecules.[2] A complex antioxidant composition containing an oxygen scavenger, a radical-scavenging antioxidant, a peroxide-decomposing antioxidant, and a light stabilizer has been patented for preventing the discoloration of aromatic amines.[5] However, it is crucial to evaluate the compatibility of any antioxidant with your intended downstream applications to avoid potential interference.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the potential oxidation of this compound.
Problem: My this compound has changed color.
-
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed after each use?
-
Has the material been exposed to light or elevated temperatures for extended periods?
-
-
Corrective Actions:
-
If the discoloration is minor, the material might still be suitable for non-sensitive applications. However, it is essential to verify its purity.
-
For sensitive applications, purification of the material (e.g., by distillation or chromatography) or using a fresh, unopened batch is recommended.[2]
-
Review and enhance your storage and handling procedures to mitigate future oxidation.[2]
-
Problem: I am observing inconsistent results in my experiments using this compound.
-
Purity Verification:
-
Analyze the purity of your this compound sample using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Compare the analytical results of the suspect sample with a fresh, high-purity standard to identify any degradation products.[2]
-
-
Impact Assessment:
-
Consider whether potential oxidation products, such as nitro or nitroso compounds, could be interfering with your reaction or analysis by altering the electronic properties and reactivity of the molecule.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation.[2][4] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key driver of oxidation.[1][2] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture, and protects from light.[2] |
| Handling | Minimize exposure to air | Work quickly and reseal the container promptly after use.[1] |
Experimental Protocols
Protocol: General Procedure for Handling and Dispensing Air-Sensitive Reagents like this compound
Objective: To minimize exposure to atmospheric oxygen and moisture during handling.
Materials:
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Cannula (for larger volume transfers)
Procedure:
-
Inerting the Flask: Assemble the reaction apparatus and purge it with an inert gas. A gas bubbler can be used to monitor the gas flow.
-
Reagent Preparation: If the this compound is solid, it should be handled in a glove box if possible. If not, allow the sealed container to warm to room temperature before opening to prevent moisture condensation.
-
Dispensing:
-
Small Volumes: Pierce the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure. Use a clean, dry syringe to withdraw the desired amount of the liquid.
-
Large Volumes: Use a cannula to transfer the liquid from the storage container to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Setup: Add the this compound to the reaction flask, which is already under an inert atmosphere.
-
Work-up: Perform the reaction work-up as quickly as possible to minimize air exposure, especially if the product is also air-sensitive.[1]
Mandatory Visualization
Caption: Logical workflow for preventing the oxidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 5. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Challenges in the scale-up of 3-Methoxy-5-methylaniline production
Welcome to the Technical Support Center for the production of 3-Methoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound on a laboratory scale?
A common and effective laboratory-scale synthesis involves a two-step process:
-
Nitration: 3,5-Dimethylanisole is nitrated to form 1-methoxy-3,5-dimethyl-2-nitrobenzene.
-
Reduction: The resulting nitro compound is then reduced to the desired this compound. Catalytic hydrogenation is a frequently used method for this step.[1][2]
Q2: What are the primary safety concerns when scaling up the production of this compound?
The primary safety concerns during scale-up are:
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Exothermic Reactions: The nitration step is highly exothermic and can lead to a thermal runaway if not properly controlled.[3][4] Heat management is critical, and the cooling capacity of the reactor must be sufficient to handle the heat generated.[4][5]
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Proper handling, leak detection, and the use of appropriate equipment are essential to prevent explosions.
-
Toxicity: Aniline derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[6][7][8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, should be used, especially when handling concentrated solutions or the final product.[6][8][9]
Q3: My final product is discolored (dark brown or black). What is the likely cause and how can I prevent it?
Discoloration in aniline derivatives is typically caused by oxidation.[10][11][12] Aniline compounds are susceptible to air oxidation, which forms colored impurities.[12] To prevent this, you can:
-
Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Store the final product protected from light and air.[12] If discoloration has already occurred, purification via activated carbon treatment, column chromatography, or vacuum distillation may remove the colored impurities.[12][14]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My overall yield for the synthesis of this compound is significantly lower than expected after scale-up. What are the potential causes?
A: Low yield is a common challenge during scale-up and can originate from either the nitration or the reduction step. Key factors to investigate include suboptimal reaction conditions, poor quality of reagents, and inefficient product isolation.[15]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: As reactor size increases, heat and mass transfer efficiencies change.[5][16] What worked on a small scale may need adjustment.
-
Check Reagent Quality: The purity of starting materials is crucial. Impurities can lead to side reactions or poison catalysts.[1][11][15] It is advisable to use purified starting materials.[11]
-
Analyze Intermediates: Isolate and analyze the product from the nitration step. If the yield is low at this stage, focus on optimizing the nitration conditions. If the nitration yield is high, the problem likely lies in the reduction step or workup.
Below is a decision-making workflow to troubleshoot low yield:
Caption: A logical workflow for diagnosing the cause of low yield.
Issue 2: Impurity Formation
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
A: Impurity formation is a critical issue in scaling up production. The types of impurities depend on the specific reaction conditions.
Common Impurities and Solutions:
| Impurity Type | Likely Cause | Recommended Solution |
| Over-nitrated products | Aggressive nitrating conditions (high temperature or concentration). | Maintain strict temperature control during the addition of the nitrating agent.[17] Consider using a milder nitrating reagent. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.[12] | Increase reaction time and/or temperature. Ensure adequate agitation to prevent localized concentration gradients.[4][12] |
| Azoxybenzene / Azobenzene | Incomplete reduction of the nitro group, leading to condensation of intermediates like nitrosobenzene.[1] | Ensure a sufficient and consistent supply of hydrogen.[1] Verify the activity of the hydrogenation catalyst.[1] |
| Oxidation Products | Exposure of the aniline product to air.[11][12] | Handle the product under an inert atmosphere and use degassed solvents.[12][13] |
Issue 3: Managing Exothermic Reactions
Q: The nitration reaction temperature is difficult to control at a larger scale. What are the risks and how can they be mitigated?
A: The inability to control the temperature of an exothermic reaction like nitration is a major safety hazard, potentially leading to a thermal runaway.[3] As the reactor volume increases, the surface area available for heat removal does not increase proportionally, making cooling less efficient.[5][16][18]
Mitigation Strategies:
-
Controlled Reagent Addition (Semi-Batch): Instead of adding all reagents at once, add the nitrating agent slowly over time.[3][18] This ensures that the heat generated can be effectively removed by the cooling system as the reaction proceeds.[5]
-
Improved Heat Transfer: Ensure the reactor is designed for efficient heat removal, with features like a cooling jacket, internal cooling coils, or an external heat exchanger.[4]
-
Kinetic and Thermal Analysis: Before scaling up, perform studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's heat flow and predict the maximum temperature rise in a worst-case scenario (adiabatic temperature rise).[4]
-
Dilution: Performing the reaction in a larger volume of an appropriate solvent can help absorb the heat generated and moderate the temperature increase.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol outlines the two-step synthesis from 3,5-dimethylanisole.
Step 1: Nitration of 3,5-Dimethylanisole
-
Apparatus Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. The reactor should be connected to a cooling circulator.
-
Reaction Mixture: Charge the reactor with 3,5-dimethylanisole and a suitable solvent such as concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5°C with vigorous stirring.
-
Nitrating Agent Addition: Prepare a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid).[17] Add this mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.[17] Slow addition is critical for thermal control.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 5-10°C) for 1-2 hours to ensure the reaction goes to completion.[17]
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude nitro product may precipitate and can be collected by filtration. Wash the solid with cold water until the washings are neutral.
Step 2: Reduction of 1-methoxy-3,5-dimethyl-2-nitrobenzene
-
Apparatus Setup: Use a high-pressure hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.
-
Catalyst and Reagents: Charge the reactor with the crude nitro compound, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., 5-10% Palladium on Carbon, Pd/C).[2]
-
Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to a specified temperature (e.g., 40-60°C) and stir vigorously.[1] Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Completion and Workup: Once hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.[19] The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.[14]
Synthesis Pathway Diagram
Caption: The two-step chemical synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. georganics.sk [georganics.sk]
- 7. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. fauske.com [fauske.com]
- 19. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
Stability issues of 3-Methoxy-5-methylaniline in different solvents
Technical Support Center: 3-Methoxy-5-methylaniline
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Question: My this compound solution has changed color (e.g., turned yellow/brown). What is the cause and how can I prevent it?
Answer: Discoloration is a common indicator of degradation for aromatic amines. This is typically caused by oxidation.
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Potential Causes:
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Exposure to Air (Oxygen): Aromatic amines are susceptible to oxidation, which is accelerated by exposure to oxygen in the air.
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Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities. Some aromatic amines show degradation after exposure to a desk lamp.[1]
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High Temperature: Elevated temperatures can increase the rate of both oxidation and other degradation pathways.
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Solvent Impurities: Peroxides in solvents like THF or ethers can initiate oxidation.
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Recommended Actions:
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Work Under Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
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Use Amber Glassware: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
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Control Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -70°C) to slow degradation. Studies on other aromatic amines show significantly improved stability at these temperatures.[2][3]
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Use High-Purity/Stabilized Solvents: Use freshly distilled or inhibitor-stabilized solvents to avoid reactive impurities.
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Question: I observe precipitation or cloudiness in my this compound solution after storage. What should I do?
Answer: Precipitation can be due to low solubility at a given temperature or the formation of insoluble degradation products.
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Potential Causes:
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Low Temperature Storage: The compound may be precipitating out of the solvent if its solubility limit is reached at the storage temperature (e.g., in a refrigerator). This compound has limited solubility in some solvents.[4]
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Degradation: The precipitate could be an insoluble product formed from a chemical reaction in the solution.
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Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration beyond the solubility limit.
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Recommended Actions:
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Verify Solubility: Check the solubility of this compound in your chosen solvent at your storage temperature. You may need to use a different solvent or a lower concentration.
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Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. If it does, the issue is likely temperature-related solubility.
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Analyze the Precipitate: If the precipitate does not redissolve upon warming, it may be a degradant. Isolate the solid and analyze it (e.g., by LC-MS or NMR) to identify it.
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Ensure Proper Sealing: Always use tightly sealed containers with appropriate caps (e.g., PTFE-lined) to prevent solvent evaporation.[5][6]
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Question: My reaction yield is lower than expected when using a this compound solution. Could stability be the issue?
Answer: Yes, degradation of the starting material is a likely cause for low reaction yields.
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Potential Causes:
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Degradation in Solution: The compound may have degraded during storage or in the reaction mixture itself, reducing the amount of active starting material.
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Incompatible Solvent/Reagents: The solvent or other reagents in the reaction may be promoting degradation. For example, aromatic amines are generally less stable in acidic conditions.[7][8]
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Recommended Actions:
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Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use whenever possible.
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Quantify Purity Before Use: Use an analytical technique like HPLC or qNMR to determine the purity of the solution before starting your reaction. This will confirm how much of the active compound is present.
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Review Reaction Conditions: Assess if any reagents are incompatible. If your reaction is run in an acidic medium, be aware that this can accelerate the degradation of the amine.[7][8]
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[5][6] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q2: In which common laboratory solvents is this compound most and least stable? A2: While specific stability data for this compound is limited, general data for aromatic amines suggests:
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More Stable: Aprotic, non-polar, or polar aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile, DMF, DMSO) are generally preferred, provided they are pure and free of peroxides.
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Less Stable: Protic and acidic solvents can be problematic. Aromatic amines show greater instability in aqueous acidic solutions (e.g., acetic acid in water) compared to neutral water.[7][8] Alcohols like methanol and ethanol can be acceptable but may be more reactive than aprotic solvents.
Q3: How long can I store solutions of this compound? A3: This is highly dependent on the solvent, concentration, and storage conditions (temperature, light, atmosphere). For other aromatic amines, stability in urine samples was maintained for up to 10 days at 4°C and for over 14 months at -70°C.[2] It is strongly recommended to perform a stability study for your specific conditions. As a general rule, use freshly prepared solutions or store stock solutions at -20°C or below for no more than a few weeks without re-analyzing their purity.
Q4: What are the likely degradation products? A4: The most common degradation pathway for aromatic amines is oxidation, which can lead to the formation of complex colored polymeric materials. Other potential reactions include dimerization and reaction with solvent impurities. Without specific studies on this compound, the exact structures of degradants are unknown.
Stability Data Summary
| Solvent | Temperature | Atmosphere | Light Condition | Observation (Hypothetical) | Purity after 14 Days (Hypothetical) |
| Acetonitrile | 25°C | Air | Ambient | Slight yellowing | 95% |
| Acetonitrile | 4°C | Air | Dark | No change | >99% |
| Dichloromethane | 25°C | Air | Ambient | Slight yellowing | 96% |
| Methanol | 25°C | Air | Ambient | Noticeable yellowing | 91% |
| THF (unstabilized) | 25°C | Air | Ambient | Brown color, precipitate | <85% |
| Acetonitrile w/ 1% Acetic Acid | 25°C | Air | Dark | Rapid darkening | <90% after 24 hours |
| DMSO | 25°C | Air | Dark | No change | >99% |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a general method for determining the stability of this compound in a solvent of interest.
1. Objective: To quantify the purity of this compound over time under specific storage conditions using a stability-indicating HPLC-UV method.
2. Materials:
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This compound (high purity reference standard)
-
HPLC-grade solvent of interest (e.g., Acetonitrile)
-
HPLC-grade water and mobile phase modifiers (e.g., formic acid or phosphoric acid).[9]
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Class A volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
3. HPLC Method (Example): This method is based on typical analyses of similar aniline derivatives and may require optimization.[9][10]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution. Example: 60:40 Acetonitrile:Water with 0.1% Formic Acid.
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Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., ~240 nm or 290 nm, to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Stability Samples: Aliquot the stock solution into several amber autosampler vials, seal them, and store them under the desired conditions (e.g., room temperature/ambient light, 4°C/dark, 40°C/dark).
-
Time Point Zero (T=0) Analysis: Immediately analyze one of the freshly prepared samples in triplicate by HPLC. The peak area of the main peak at T=0 is considered 100% purity.
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Subsequent Time Point Analysis: At scheduled intervals (e.g., 24h, 48h, 7 days, 14 days), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before analyzing in triplicate by HPLC.
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Data Analysis:
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For each time point, calculate the average peak area of the this compound peak.
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Calculate the percentage of the remaining compound using the formula: % Remaining = (Area_t / Area_t0) * 100 (where Area_t is the average peak area at time t, and Area_t0 is the average peak area at time zero).
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Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
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Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 2-Methoxy-5-methylaniline | SIELC Technologies [sielc.com]
Reaction monitoring techniques for 3-Methoxy-5-methylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction monitoring of 3-Methoxy-5-methylaniline synthesis. The primary route for this synthesis involves the reduction of 3-methyl-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the synthesis of this compound?
A1: The most common and effective techniques for monitoring the reduction of 3-methyl-5-nitroanisole to this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). In-situ techniques like Raman spectroscopy can also be employed for real-time analysis.[1][2]
Q2: How do I choose the best monitoring technique for my experiment?
A2: The choice of technique depends on your specific needs.
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TLC is a rapid, qualitative, and cost-effective method ideal for quick checks of reaction progress at the bench.[3]
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HPLC provides quantitative data on the consumption of starting material and formation of the product, making it suitable for kinetic studies and accurate determination of reaction completion.[4]
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GC-MS is highly sensitive and provides structural information, which is useful for identifying byproducts and impurities.[5]
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In-situ spectroscopy (e.g., Raman) allows for real-time monitoring without the need for sampling.[2]
Q3: What are the expected intermediates in the reduction of 3-methyl-5-nitroanisole?
A3: The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through several intermediates. The most common intermediates are the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species. Under certain conditions, condensation of these intermediates can lead to azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) compounds.[6]
Q4: Can the methoxy and methyl groups on the aromatic ring influence the reaction?
A4: Yes, the electron-donating nature of the methoxy and methyl groups can increase the electron density on the nitro group, potentially making it slightly more challenging to reduce compared to unsubstituted nitrobenzene. However, they are generally compatible with most reduction methods. The electronic effects of these substituents can also influence the retention times in chromatography.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC, HPLC, or GC-MS analysis shows a significant amount of remaining 3-methyl-5-nitroanisole even after the expected reaction time.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for an incomplete reaction.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | For catalytic hydrogenations (e.g., using Pd/C), the catalyst may be old or have been improperly handled. Use a fresh batch of catalyst and ensure it is kept under an inert atmosphere. For metal-mediated reductions (e.g., with Fe or SnCl2), ensure the metal surface is activated (e.g., by washing with dilute acid). |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent (e.g., iron powder, SnCl2, or hydrazine) is used. For catalytic hydrogenation, ensure a sufficient and continuous supply of hydrogen gas. |
| Low Reaction Temperature | Some reduction reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress. |
| Poor Reagent Quality | Solvents or other reagents may contain impurities that can poison the catalyst or interfere with the reaction. Use high-purity, dry solvents and reagents. |
Issue 2: Formation of Unexpected Byproducts
Symptom: Chromatographic analysis (TLC, HPLC, or GC-MS) shows the presence of one or more unexpected spots or peaks in addition to the starting material and the desired product.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for byproduct formation.
| Possible Byproduct | Identification | Suggested Solution |
| Hydroxylamine Intermediate | A compound with a molecular weight corresponding to the addition of two hydrogen atoms and the loss of one oxygen atom from the starting material. | This indicates incomplete reduction. Increase the reaction time, temperature, or the amount of reducing agent to drive the reaction to completion. |
| Azoxy or Azo Compounds | Compounds with molecular weights corresponding to the condensation of two molecules of the starting material or its intermediates. | These byproducts can form from the reaction of nitroso and hydroxylamine intermediates. Ensure efficient stirring and a sufficient concentration of the reducing agent to minimize the lifetime of these reactive intermediates. |
| Other Impurities | Unexpected peaks with molecular weights that do not correspond to the expected intermediates. | These could arise from impurities in the starting material or side reactions with the solvent. Purify the starting material if necessary and use a robust solvent. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
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Plate: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
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Procedure:
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Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate alongside spots of the starting material (3-methyl-5-nitroanisole) and, if available, the pure product (this compound) as references.
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Develop the plate in a chamber containing the mobile phase.
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Visualize the spots under a UV lamp (254 nm).
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-
Analysis: The starting material is less polar and will have a higher Rf value than the more polar amine product. The reaction is complete when the spot corresponding to the starting material has disappeared.
High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an acid modifier like 0.1% phosphoric acid or formic acid can be used.[7]
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Procedure:
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Prepare a calibration curve using standard solutions of 3-methyl-5-nitroanisole and this compound.
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Withdraw a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase.
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Inject the sample into the HPLC system.
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Monitor the peak areas of the starting material and product over time to determine the reaction progress and yield.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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System: A standard GC-MS instrument.
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Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
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-
Injector Temperature: 250°C
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.
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Procedure:
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Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
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Inject the sample into the GC-MS.
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Identify the peaks based on their retention times and mass spectra. The product, this compound, will have a different retention time and mass spectrum compared to the starting material, 3-methyl-5-nitroanisole.
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Data Presentation
The following tables provide illustrative data for monitoring the synthesis of this compound. Note that actual values may vary depending on the specific experimental conditions.
Table 1: Illustrative Chromatographic Data
| Compound | Technique | Illustrative Rf / Retention Time | Key Mass Spec Fragments (m/z) |
| 3-methyl-5-nitroanisole | TLC | ~0.6 (20% EtOAc in Hexane) | 167 (M+), 137, 121, 91 |
| This compound | TLC | ~0.3 (20% EtOAc in Hexane) | 137 (M+), 122, 107, 94 |
| 3-methyl-5-nitroanisole | HPLC | ~5.5 min | N/A |
| This compound | HPLC | ~3.2 min | N/A |
| 3-methyl-5-nitroanisole | GC-MS | ~12.8 min | 167, 137, 121, 91 |
| This compound | GC-MS | ~10.5 min | 137, 122, 107, 94 |
Table 2: Comparison of Monitoring Techniques
| Technique | Speed | Cost | Data Type | Best For |
| TLC | Fast | Low | Qualitative | Rapid, at-a-glance reaction progress checks. |
| HPLC | Moderate | Moderate | Quantitative | Accurate yield determination and kinetic studies. |
| GC-MS | Moderate | High | Quantitative & Structural | Identification of unknown byproducts and high-sensitivity analysis. |
| In-situ Raman | Real-time | High | Quantitative | Real-time reaction profiling and process optimization.[2] |
References
- 1. Nitroarene reduction: a trusted model reaction to test nanoparticle catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 7. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of Methoxy Aniline Isomer Basicity: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the basicity of methoxy aniline isomers—ortho-methoxy aniline, meta-methoxy aniline, and para-methoxy aniline—in relation to the parent molecule, aniline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical properties that influence the basicity of these compounds, supported by experimental data and detailed methodologies.
Introduction to Basicity in Aromatic Amines
The basicity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aniline, the lone pair is delocalized into the benzene ring through resonance, which reduces its availability for protonation, making aniline a weaker base than aliphatic amines.[1][2] The introduction of a substituent, such as a methoxy group (-OCH₃), can either increase or decrease the basicity depending on its position on the aromatic ring and the electronic effects it exerts.[1][3] The methoxy group exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The interplay of these two effects, which varies with the isomer, governs the overall basicity.
Quantitative Comparison of Basicity
The basicity of the methoxy aniline isomers is quantitatively expressed by their pKa values, which represent the acidity of their conjugate acids. A higher pKa value of the conjugate acid corresponds to a stronger base. Alternatively, the pKb value can be used, where a lower pKb indicates a stronger base.
| Compound | pKa of Conjugate Acid | pKb |
| Aniline | 4.60 | 9.40 |
| o-Methoxy Aniline | 4.49 | 9.51 |
| m-Methoxy Aniline | 4.23 | 9.77 |
| p-Methoxy Aniline | 5.34 | 8.66 |
Note: The pKa and pKb values are approximate and can vary slightly depending on the experimental conditions. The values presented here are compiled from various sources for comparative purposes.
From the data, the order of basicity is: p-Methoxy Aniline > Aniline > o-Methoxy Aniline > m-Methoxy Aniline
Analysis of Electronic Effects
The observed order of basicity can be explained by the interplay of inductive and resonance effects for each isomer.
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p-Methoxy Aniline: In the para position, the electron-donating resonance effect (+M) of the methoxy group dominates over its electron-withdrawing inductive effect (-I).[4][5] This +M effect increases the electron density at the para position and, through resonance, on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to aniline.[6]
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Aniline: Serves as the baseline for comparison, with its basicity determined by the delocalization of the nitrogen lone pair into the benzene ring.[1]
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o-Methoxy Aniline: In the ortho position, both the -I and +M effects are operative. The inductive effect is stronger at the ortho position due to its proximity to the amino group.[4][5] This strong electron-withdrawing effect tends to decrease basicity. Additionally, a phenomenon sometimes referred to as the "ortho effect" can come into play, where steric hindrance and potential intramolecular hydrogen bonding can also influence basicity.[4] The combination of these factors results in o-methoxy aniline being slightly less basic than aniline.
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m-Methoxy Aniline: At the meta position, the resonance effect (+M) of the methoxy group does not extend to the amino group.[4][5] Therefore, only the electron-withdrawing inductive effect (-I) is significant. This effect withdraws electron density from the ring and the nitrogen atom, making the lone pair less available for protonation and rendering m-methoxy aniline the weakest base among the isomers.[4]
Experimental Protocols
The determination of pKa values is crucial for quantifying the basicity of amines. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.
Potentiometric Titration for pKa Determination
This method involves the titration of a solution of the amine with a standard acid and monitoring the change in pH.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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The methoxy aniline isomer to be tested
-
Deionized water
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Methanol or other suitable co-solvent if the amine is not fully soluble in water
Procedure:
-
Preparation of the Amine Solution: Accurately weigh a known amount of the methoxy aniline isomer and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used.[7]
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and begin stirring gently. Immerse the calibrated pH electrode in the solution.
-
Titration: Fill the burette with the standardized HCl solution. Add the titrant in small, known increments.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa of the conjugate acid is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the curve.
UV-Vis Spectrophotometry for pKa Determination
This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well plate reader
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of the methoxy aniline isomer in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the methoxy aniline isomer at a constant concentration in different buffer solutions of known pH. This is typically done by adding a small aliquot of the stock solution to each buffer.
-
Spectral Measurement: Measure the UV-Vis absorption spectrum for each solution across a relevant wavelength range.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated species are equal.
-
Visualizing Electronic Effects
The following diagrams, generated using Graphviz, illustrate the key electronic effects influencing the basicity of each methoxy aniline isomer.
Conclusion
The basicity of methoxy aniline isomers is a clear demonstration of the nuanced effects of substituents on aromatic systems. The para-isomer is the most basic due to the dominant electron-donating resonance effect of the methoxy group. The meta-isomer is the least basic as only the electron-withdrawing inductive effect is operative. The ortho-isomer's basicity is slightly lower than aniline due to the strong inductive effect and potential ortho effects. A thorough understanding of these principles is essential for professionals in chemical research and drug development for the rational design of molecules with desired physicochemical properties. The experimental protocols provided offer robust methods for the empirical determination of these fundamental properties.
References
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
A Comparative Guide to GC-MS Analysis for Purity Validation of 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of 3-Methoxy-5-methylaniline. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final product. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential process-related or degradation impurities. GC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This guide will delve into the specifics of using GC-MS for the purity validation of this compound and compare its performance with other common analytical methods like High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the analytical throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity and affinity in a liquid mobile phase, with detection typically by UV absorbance. |
| Applicability | Ideal for volatile and thermally stable compounds.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2] |
| Sensitivity | Generally offers high sensitivity, often in the parts-per-billion (ppb) range.[3] | Sensitivity is detector-dependent but typically ranges from parts-per-million (ppm) to ppb.[3] |
| Specificity | High specificity due to mass spectral data, allowing for definitive peak identification and structural elucidation of impurities. | Lower specificity with UV detection; co-eluting impurities with similar UV spectra can be challenging to resolve without a mass spectrometer detector (LC-MS). |
| Sample Preparation | May require derivatization for polar compounds to increase volatility.[3] | Generally simpler sample preparation, involving dissolution in a suitable solvent. |
| Analysis Time | Typically faster run times for volatile compounds.[4] | Can have longer run times depending on the complexity of the separation.[4] |
GC-MS for Purity Validation: An In-Depth Look
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This synergy makes it an excellent choice for the purity analysis of this compound. The gas chromatograph separates the parent compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component. This "fingerprint" allows for confident identification of the main peak as this compound and the tentative identification of unknown impurities by comparing their mass spectra to spectral libraries.
Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. For instance, in a typical synthesis starting from 3,5-dinitroanisole, potential impurities could include residual starting material, isomers such as 2-methoxy-5-methylaniline, or related compounds formed during the reduction of the nitro groups.[5] GC-MS is well-suited to separate and identify such closely related volatile compounds.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
3. Data Analysis:
-
Integrate the peak areas of all components in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the area percentage of the main peak relative to the total peak area.
-
Identify the main peak by comparing its retention time and mass spectrum with a reference standard.
-
Tentatively identify impurity peaks by searching their mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).
Workflow for GC-MS Purity Validation
Caption: Workflow for the purity validation of this compound using GC-MS.
Conclusion
GC-MS is a highly effective and reliable method for the purity validation of this compound. Its high sensitivity and specificity allow for the accurate quantification of the main component and the identification of potential impurities. While HPLC is a valuable alternative, particularly for non-volatile or thermally unstable compounds, GC-MS often provides a more definitive analysis for volatile aromatic amines like this compound due to the structural information provided by the mass spectrometer. The choice between these techniques should be made based on the specific requirements of the analysis and the nature of the potential impurities. The detailed protocol and workflow provided in this guide offer a solid starting point for researchers and drug development professionals to establish a robust purity testing method for this compound.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]
- 6. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of 3-Methoxy-5-methylaniline: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 3-Methoxy-5-methylaniline, a key intermediate in various synthetic processes, selecting the optimal analytical methodology is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method against common alternatives, supported by typical performance data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Proposed HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation based on polarity with UV detection. | Separation based on volatility and mass-to-charge ratio. | High-pressure separation based on polarity with mass detection. |
| Typical Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] | Non-polar capillary column (e.g., DB-5ms)[5] | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer[1][2] | Helium or Hydrogen[5] | Acetonitrile/Water with formic acid |
| Detector | UV/Vis or Diode Array Detector (DAD)[6] | Mass Spectrometer (MS)[5] | Mass Spectrometer (MS) or Tandem MS (MS/MS)[4] |
| Linearity (r²) | > 0.999[6] | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ng/mL range[2] | pg to ng range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range[6] | pg to ng range | pg/mL to fg/mL range |
| Advantages | Robust, cost-effective, widely available.[3] | High sensitivity, excellent for volatile compounds, structural information from mass spectra.[7] | High throughput, excellent sensitivity and selectivity. |
| Disadvantages | Moderate sensitivity, potential for matrix interference. | May require derivatization for polar analytes, potential for thermal degradation.[3] | Higher initial instrument cost, more complex operation. |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and its alternatives are provided below. These protocols are representative and may require optimization for specific sample matrices.
Proposed HPLC-UV Method for this compound
This method is designed for the routine quantification of this compound in process samples or formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient can be optimized, for instance, starting at 30% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities or for trace-level analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
-
Injection Mode: Splitless.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method offers high throughput and sensitivity for demanding applications such as bioanalysis or impurity profiling at very low levels.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might run from 10% to 90% acetonitrile in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: Electrospray ionization (ESI) in positive ion mode. Specific ion monitoring (SIM) or multiple reaction monitoring (MRM) would be used for quantification.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition to fall within the linear range of the instrument. Centrifuge and filter if necessary.
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 3-Methoxy-5-methylaniline Derivatives in Antitubercular Drug Discovery: A Review of Publicly Available Data
Despite significant interest in the development of novel antitubercular agents, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically investigating the antitubercular activity of 3-Methoxy-5-methylaniline derivatives. While extensive research has been conducted on various aniline-derived scaffolds for antitubercular drug discovery, including Schiff bases, quinolines, and quinoxalines, specific data on derivatives of this compound remains elusive.
This guide aims to address the specified topic based on the current landscape of available research. However, due to the lack of direct experimental data on the antitubercular properties of this compound derivatives, this document will instead provide a framework for the potential evaluation of such compounds. This will include a general overview of methodologies commonly employed in the screening and characterization of potential antitubercular candidates, which would be applicable should research in this specific area emerge.
Hypothetical Experimental Workflow for Antitubercular Activity Screening
Should researchers venture into synthesizing and evaluating this compound derivatives, a typical experimental workflow would be followed. The diagram below illustrates a generalized process for the initial screening and evaluation of novel chemical entities for antitubercular activity.
Caption: Generalized workflow for the synthesis and evaluation of novel antitubercular agents.
Standard Experimental Protocols
In the pursuit of identifying novel antitubercular agents, a series of standardized in vitro assays are crucial. The following are detailed methodologies that would be pertinent to the evaluation of this compound derivatives.
Synthesis of Schiff Base Derivatives (A General Example)
Schiff bases are a common class of derivatives synthesized from anilines. A general procedure would involve:
-
Dissolution: this compound (1 mmol) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: An equimolar amount of a selected aldehyde or ketone is added to the solution. A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: The color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents the color change.
Cytotoxicity Assay: MTT Assay
To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., Vero cells) is determined using the MTT assay.
-
Cell Seeding: Vero cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Data Presentation
As no quantitative data for the antitubercular activity of this compound derivatives is currently available, a representative table structure is provided below to illustrate how such data would be presented for comparative analysis.
Table 1: Hypothetical Antitubercular Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R-group Substitution | MIC (µg/mL) against M. tuberculosis H37Rv | CC₅₀ (µg/mL) against Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
| 3M5MA-01 | -H | >100 | >200 | - |
| 3M5MA-02 | 4-Nitrobenzylidene | 62.5 | 150 | 2.4 |
| 3M5MA-03 | 4-Chlorobenzylidene | 31.25 | 180 | 5.76 |
| 3M5MA-04 | 4-Hydroxybenzylidene | 12.5 | >200 | >16 |
| Isoniazid | (Reference Drug) | 0.06 | >200 | >3333 |
| Rifampicin | (Reference Drug) | 0.125 | >200 | >1600 |
Structure-Activity Relationship (SAR) Analysis
Once sufficient data on a series of derivatives is collected, a Structure-Activity Relationship (SAR) study can be conducted to understand how different chemical modifications influence the antitubercular activity and cytotoxicity. This analysis is crucial for rational drug design and lead optimization.
Caption: Logical flow for a Structure-Activity Relationship (SAR) study.
Structural Confirmation of 3-Methoxy-5-methylaniline using 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural confirmation of 3-Methoxy-5-methylaniline utilizing 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed comparison with its constitutional isomers, this document outlines the key distinguishing features in their respective 1H NMR spectra. Experimental data, where available, is presented alongside predicted values to aid researchers in the unambiguous identification of these compounds.
Comparative 1H NMR Data Analysis
The structural elucidation of substituted anilines can be effectively achieved by examining the chemical shifts, multiplicities, and coupling constants of the aromatic protons, as well as the characteristic signals of the methoxy, methyl, and amine functional groups. The substitution pattern on the benzene ring creates a unique magnetic environment for each proton, resulting in a distinct 1H NMR fingerprint for each isomer.
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| This compound | ~6.1-6.3 (m, 3H) | ~3.7 (s, 3H) | ~2.2 (s, 3H) | ~3.6 (br s, 2H) |
| 2-Methoxy-4-methylaniline | 6.65 (d), 6.55 (d), 6.53 (s) | 3.79 (s, 3H) | 2.21 (s, 3H) | 3.65 (br s, 2H) |
| 2-Methoxy-6-methylaniline | 6.95 (t), 6.82 (d), 6.65 (d) | 3.85 (s, 3H) | 2.20 (s, 3H) | 3.70 (br s, 2H) |
| 3-Methoxy-2-methylaniline | 6.90 (t), 6.35 (d), 6.25 (d) | 3.78 (s, 3H) | 2.15 (s, 3H) | 3.60 (br s, 2H) |
| 3-Methoxy-4-methylaniline | 6.95 (d), 6.25 (s), 6.15 (d) | 3.80 (s, 3H) | 2.18 (s, 3H) | 3.55 (br s, 2H) |
| 4-Methoxy-2-methylaniline | 6.60 (s), 6.55 (d), 6.50 (d) | 3.75 (s, 3H) | 2.10 (s, 3H) | 3.50 (br s, 2H) |
| 4-Methoxy-3-methylaniline | 6.55 (d), 6.50 (s), 6.45 (d) | 3.77 (s, 3H) | 2.19 (s, 3H) | 3.45 (br s, 2H) |
Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet. The integration (number of protons) is indicated in parentheses.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-quality 1H NMR spectrum suitable for structural elucidation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For accurate chemical shift referencing, ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS) at 0 ppm.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans for a sample of this concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range of approximately -2 to 12 ppm is generally sufficient to cover all proton signals.
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce the connectivity of the protons.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR data.
By following this structured approach and carefully comparing the acquired 1H NMR data with the reference values provided, researchers can confidently confirm the identity and purity of this compound, distinguishing it from its constitutional isomers.
Efficacy comparison of different synthetic routes to 3-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3-Methoxy-5-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficacy of each route is evaluated based on experimental data for yield, purity, and reaction conditions, offering valuable insights for process optimization and scale-up.
Introduction
This compound is an aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of its methoxy and methyl groups on the aniline ring makes it a versatile building block for the synthesis of a wide range of target molecules. The efficiency of its synthesis is therefore a critical factor in the overall cost and feasibility of these larger-scale productions. This document outlines and compares three primary synthetic pathways to this valuable compound, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Three plausible synthetic routes to this compound have been identified and evaluated:
-
Route 1: A three-step synthesis starting from commercially available 3,5-Dimethylphenol.
-
Route 2: A two-step synthesis commencing with 3-Methyl-5-nitrophenol.
-
Route 3: A palladium-catalyzed amination of 3-Bromo-5-methylanisole.
The following table summarizes the key performance indicators for each of these routes, based on available experimental data.
| Parameter | Route 1: From 3,5-Dimethylphenol | Route 2: From 3-Methyl-5-nitrophenol | Route 3: From 3-Bromo-5-methylanisole |
| Starting Material | 3,5-Dimethylphenol | 3-Methyl-5-nitrophenol | 3-Bromo-5-methylanisole |
| Key Intermediates | 3,5-Dimethylanisole, 3-Methoxy-5-methylnitrobenzene | 3-Methoxy-5-methylnitrobenzene | N/A |
| Overall Yield | Moderate to High | High | Moderate to High |
| Purity | Good to Excellent | Good to Excellent | Good to Excellent |
| Number of Steps | 3 | 2 | 1 |
| Key Reagents | Methylating agent (e.g., Dimethyl sulfate), Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Methylating agent (e.g., Methyl iodide), Reducing agent (e.g., Fe/HCl or H₂/Pd-C) | Palladium catalyst, Ligand, Base, Ammonia source |
| Advantages | Readily available starting material. | Shorter synthetic sequence. | Potentially high-yielding single step. |
| Disadvantages | Longer reaction sequence, potential for isomeric impurities during nitration. | Availability and cost of the starting material may be a concern. | Requires specialized and often expensive palladium catalysts and ligands; optimization of reaction conditions can be challenging. |
Experimental Protocols and Visualizations
This section provides detailed experimental procedures for the key transformations in each synthetic route, accompanied by workflow diagrams generated using Graphviz (DOT language) to illustrate the reaction sequences.
Route 1: Synthesis from 3,5-Dimethylphenol
This is a three-step process that begins with the methylation of 3,5-dimethylphenol, followed by nitration of the resulting anisole, and concludes with the reduction of the nitro group to the desired aniline.
Step 1: Methylation of 3,5-Dimethylphenol to 3,5-Dimethylanisole
-
Experimental Protocol: To a solution of 3,5-dimethylphenol in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate. The mixture is stirred at room temperature, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide. The reaction is then heated to reflux for several hours until completion, as monitored by TLC. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford 3,5-dimethylanisole.
Step 2: Nitration of 3,5-Dimethylanisole to 3-Methoxy-5-methylnitrobenzene
-
Experimental Protocol: 3,5-Dimethylanisole is dissolved in a cold solution of concentrated sulfuric acid. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side-product formation. After the addition is complete, the reaction is stirred for a specified time at low temperature before being carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.
Step 3: Reduction of 3-Methoxy-5-methylnitrobenzene to this compound
-
Experimental Protocol: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent is then added. Common methods include the use of tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. For the tin(II) chloride method, the reaction mixture is typically heated. Upon completion, the reaction is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product.
Route 2: Synthesis from 3-Methyl-5-nitrophenol
This two-step route offers a more direct path to the target molecule by starting with a pre-nitrated phenol.
Step 1: Methylation of 3-Methyl-5-nitrophenol to 3-Methoxy-5-methylnitrobenzene
-
Experimental Protocol: 3-Methyl-5-nitrophenol is dissolved in a suitable polar aprotic solvent like acetone or DMF. A base such as potassium carbonate is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction and purified, often by recrystallization.
Step 2: Reduction of 3-Methoxy-5-methylnitrobenzene to this compound
-
Experimental Protocol: The procedure is identical to Step 3 in Route 1. The nitro intermediate is reduced using standard methods such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to yield this compound.
Route 3: Synthesis from 3-Bromo-5-methylanisole via Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond in a single step.
Step 1: Buchwald-Hartwig Amination of 3-Bromo-5-methylanisole
-
Experimental Protocol: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 3-bromo-5-methylanisole, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide). A source of ammonia, such as an ammonia solution or an ammonia surrogate like benzophenone imine, is added. The mixture is dissolved in an anhydrous solvent (e.g., toluene or dioxane) and heated for several hours. The progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified by column chromatography.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available.
-
Route 1 is a classic and reliable method when starting from the readily available 3,5-dimethylphenol. However, it involves multiple steps and requires careful control of the nitration reaction to manage regioselectivity.
-
Route 2 offers a more streamlined approach with fewer steps, which can be advantageous for efficiency. The main consideration for this route is the accessibility of 3-methyl-5-nitrophenol.
-
Route 3 represents a modern and potentially highly efficient one-step synthesis. However, it relies on expensive and air-sensitive catalysts and ligands, and the reaction conditions often require careful optimization.
Researchers and process chemists should carefully consider these trade-offs when selecting a synthetic strategy for this compound. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process.
A Researcher's Guide to Investigating the Cross-Reactivity of 3-Methoxy-5-methylaniline in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like 3-Methoxy-5-methylaniline is critical for the validation of biological assays and the interpretation of experimental data. This guide provides a framework for assessing the potential cross-reactivity of this compound, proposes a selection of structurally similar compounds for comparative analysis, and offers detailed experimental protocols for conducting these studies.
Due to a lack of publicly available cross-reactivity studies specifically targeting this compound, this guide presents a hypothetical study design. The proposed experiments are based on established principles of immunoassay cross-reactivity and the known biological and chemical properties of aniline derivatives.
Potential for Cross-Reactivity
This compound is an aniline derivative.[1] Compounds of this class are known to be biologically active and have the potential to interfere with various biological assays.[2] Cross-reactivity in immunoassays can occur when an antibody, designed to bind a specific analyte, also binds to other structurally similar molecules.[3][4] This can lead to false-positive or inaccurate results. Given its structure, this compound could potentially cross-react in assays designed to detect other aniline derivatives or compounds with similar structural motifs.
Comparative Compounds for Cross-Reactivity Studies
To thoroughly assess the cross-reactivity of this compound, a panel of structurally related compounds should be tested. The following compounds are proposed for a comparative analysis due to their structural similarity:
-
Isomers:
-
Parent and Related Structures:
-
Aniline
-
m-Toluidine (3-Methylaniline)
-
m-Anisidine (3-Methoxyaniline)
-
-
Negative Control:
-
A structurally unrelated compound, such as N-methylaniline, could also be included to establish a baseline for non-specific binding.[2]
-
Experimental Protocols
The following protocols describe standard methods for evaluating the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay.
Competitive ELISA for Cross-Reactivity Assessment
This assay measures the ability of this compound and its analogs to compete with a target analyte for binding to a specific antibody.
Materials:
-
96-well microtiter plates
-
Target analyte-protein conjugate (for coating)
-
Specific primary antibody (e.g., rabbit anti-target analyte)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
This compound and comparator compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target analyte-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of this compound and each comparator compound in assay buffer.
-
Add the primary antibody to each well, followed immediately by the addition of the serially diluted compounds or a standard solution of the target analyte.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the analyte or test compound that causes 50% inhibition of the antibody binding.
Data Presentation
The quantitative data from the cross-reactivity assays should be summarized in a clear and structured table to facilitate easy comparison.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | IC₅₀ (µM) | % Cross-Reactivity |
| Target Analyte | e.g., 1.0 | 100 |
| This compound | e.g., 15.0 | e.g., 6.7 |
| 2-Methoxy-5-methylaniline | e.g., 25.0 | e.g., 4.0 |
| 3-Methoxy-4-methylaniline | e.g., 50.0 | e.g., 2.0 |
| 4-Methoxy-2-methylaniline | e.g., >100 | e.g., <1.0 |
| Aniline | e.g., >100 | e.g., <1.0 |
| m-Toluidine | e.g., 80.0 | e.g., 1.25 |
| m-Anisidine | e.g., 30.0 | e.g., 3.3 |
| N-methylaniline (Negative Control) | e.g., >1000 | e.g., <0.1 |
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
References
- 1. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 2. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of Reaction Intermediates in the Synthesis of 3-Methoxy-5-methylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methoxy-5-methylaniline, a key building block in the development of various pharmaceutical agents, necessitates careful monitoring and characterization of its reaction intermediates to ensure optimal yield, purity, and safety.[1] This guide provides a comparative analysis of the characterization of a plausible intermediate in a common synthetic route to this compound, offering insights into experimental protocols and data interpretation.
Synthetic Pathway Overview
A prevalent method for the synthesis of this compound involves the reduction of a nitroaromatic precursor. This process is often not a simple, direct conversion but proceeds through one or more intermediate species. The ability to distinguish the starting material, intermediates, and the final product is crucial for reaction optimization and control.
A representative synthetic pathway is the reduction of 3-methyl-5-nitroanisole to this compound. This reaction can be monitored by various analytical techniques to track the disappearance of the starting material and the appearance of the product, as well as to identify any transient intermediates.
Comparative Data of Reactants, Intermediates, and Products
To effectively monitor the progress of the synthesis, a combination of chromatographic and spectroscopic techniques is employed. The following table summarizes hypothetical but representative data for the starting material, a plausible nitroso intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | TLC Rf Value (2:1 Hexane:Ethyl Acetate) | HPLC Retention Time (min) | Key ¹H-NMR Signals (δ, ppm in CDCl₃) | Mass Spec (EI, m/z) |
| 3-methyl-5-nitroanisole | C₈H₉NO₃ | 167.16 | 0.65 | 8.2 | 7.8 (s, 1H), 7.4 (s, 1H), 7.1 (s, 1H), 3.9 (s, 3H), 2.5 (s, 3H) | 167 (M⁺) |
| 3-methoxy-5-methylnitrosobenzene | C₈H₉NO₂ | 151.16 | 0.50 | 6.5 | 7.2 (s, 1H), 6.9 (s, 1H), 6.7 (s, 1H), 3.8 (s, 3H), 2.4 (s, 3H) | 151 (M⁺) |
| This compound | C₈H₁₁NO | 137.18 | 0.30 | 4.1 | 6.3-6.4 (m, 3H), 3.8 (s, 3H), 3.6 (br s, 2H), 2.3 (s, 3H)[2] | 137 (M⁺)[2] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate characterization of the reaction components.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 2:1 Hexane:Ethyl Acetate
-
Visualization: UV light (254 nm) and potassium permanganate stain.
-
Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside standards of the starting material and purified product. The plate is developed in the mobile phase, dried, and visualized. The relative positions of the spots (Rf values) are used to qualitatively assess the reaction progress.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Detector: UV-Vis detector at 254 nm.
-
Procedure: A filtered sample of the reaction mixture is injected into the HPLC system. The retention times of the components are compared to those of known standards to quantify the conversion of the starting material and the formation of the product. This method is also effective for identifying the presence of intermediates and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Procedure: A diluted sample is injected into the GC-MS. The gas chromatogram separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer provides mass-to-charge ratios (m/z) of the fragments of each component, allowing for their identification by comparing the fragmentation patterns to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Frequency: 400 MHz for ¹H NMR.
-
Procedure: A sample is withdrawn from the reaction mixture, the solvent is removed under vacuum, and the residue is dissolved in CDCl₃. The ¹H-NMR spectrum provides detailed structural information about the molecules present. The disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the intermediate and product can be monitored over time.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed synthetic route from the nitro precursor to the final aniline product, highlighting the position of the transient intermediate.
Caption: Proposed reaction pathway for the synthesis of this compound.
Alternative Synthetic Approaches and Characterization
While the reduction of a nitro compound is a common strategy, other methods for synthesizing substituted anilines exist. For instance, amination of a corresponding aryl halide or rearrangement reactions could be employed. Each synthetic route would present a unique set of potential intermediates requiring specific analytical methods for their characterization. For example, a Buchwald-Hartwig amination would involve the characterization of organometallic intermediates, likely requiring techniques such as ³¹P NMR if phosphine ligands are used.
References
Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-5-methylaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxy-5-methylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Physicochemical and Safety Data
Proper handling of this compound requires an understanding of its physical and chemical properties, as well as its hazard classifications.
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Form | Oil or Solid[1] |
| Melting Point | 46-47 °C[1] |
| Boiling Point | 150-152 °C at 22 Torr[1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere[1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and critical barrier against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Standard eyeglasses are not sufficient.[2][3][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat or protective suit must be worn.[2][3] Ensure gloves are inspected before use and changed frequently. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[5] If ventilation is inadequate or for large spills, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize risk.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]
-
Work exclusively in a well-ventilated area, such as a certified chemical fume hood.[5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all direct contact with the skin and eyes.[7]
-
Do not inhale vapors or mists.[7]
-
When weighing or transferring the substance, do so carefully to avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.[7]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]
-
Decontaminate all work surfaces after use.
-
Remove and properly store or dispose of contaminated PPE.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (including contaminated PPE and absorbent materials) in a designated, labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste in accordance with all federal, state, and local regulations.[2]
-
Do not allow the product to enter drains or waterways.[2][7]
-
For larger quantities, consider dissolving in a flammable solvent and incinerating in a suitable combustion chamber with an appropriate effluent gas cleaning system.[8]
3. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Punctured and triple-rinsed containers can then be disposed of as non-hazardous waste, in accordance with local regulations.
Emergency Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
